molecular formula C28H32Cl3N7O5S B10825826 FMF-04-159-R

FMF-04-159-R

Katalognummer: B10825826
Molekulargewicht: 685.0 g/mol
InChI-Schlüssel: CPSBAEQKXVXCRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FMF-04-159-R is a useful research compound. Its molecular formula is C28H32Cl3N7O5S and its molecular weight is 685.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H32Cl3N7O5S

Molekulargewicht

685.0 g/mol

IUPAC-Name

N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H32Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3,5-6,13-16,18H,4,7-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)

InChI-Schlüssel

CPSBAEQKXVXCRQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

A Reversible Inhibitor for Interrogating the TAIRE Kinase Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of FMF-04-159-R

Introduction

This compound is a chemical probe used in biomedical research to investigate the function of the TAIRE family of cyclin-dependent kinases (CDKs), particularly CDK14 and CDK16. It is a potent, reversible inhibitor that serves as a crucial control compound for its covalent counterpart, FMF-04-159-2. Understanding the mechanism of action of this compound is essential for accurately interpreting experimental results related to the cellular roles of CDK14 and other TAIRE family members. This guide provides a comprehensive overview of the compound's mechanism, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK14 and CDK16. Its reversible nature means that it binds to the kinase's active site through non-covalent interactions, and its inhibitory effect can be reversed by washing the compound out of the experimental system.[1] This characteristic is in direct contrast to its analogue, FMF-04-159-2, which forms a covalent bond with a cysteine residue in the active site of CDK14, leading to irreversible inhibition.[1] Therefore, this compound is an indispensable tool for distinguishing the cellular effects of reversible versus covalent inhibition of its target kinases.

The primary targets of this compound are CDK14 and CDK16, both members of the TAIRE family of kinases, which also includes CDKs 15, 17, and 18.[1][2] The TAIRE family is a less-studied branch of the CDK family, and compounds like this compound are vital for elucidating their biological functions.[1][2] In addition to its primary targets, this compound also exhibits off-target activity against CDK2.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary depending on the assay format, which underscores the importance of considering the experimental context.

Target KinaseAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay139.1
CDK14NanoBRET Assay563[1]
CDK16Kinase Activity Assay5.9
CDK16Kinase Activity Assay6
CDK2NanoBRET Assay493[1]

Signaling and Cellular Effects

This compound, through its inhibition of CDK14 and other kinases, has been shown to play a role in modulating cell cycle progression.[1] Its covalent counterpart, FMF-04-159-2, has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. While the effects of this compound alone on the cell cycle are primarily for comparative purposes, its ability to inhibit pan-TAIRE kinases and CDK2 suggests a potential role in influencing mitotic progression.[1]

Recent research has also implicated CDK14 as a potential therapeutic target in Parkinson's disease, where its inhibition may mitigate synucleinopathy.[3] The use of this compound and its covalent analog in such studies is crucial for validating the on-target effects of CDK14 inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Activity Assay

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

  • Methodology:

    • Recombinant human CDK14/CycY and CDK16/CycY enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis.

    • The fluorescence intensity of the phosphorylated substrate is measured to determine the extent of kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Live-Cell Target Engagement Assay

  • Objective: To measure the binding affinity of this compound to its target kinases within living cells.

  • Methodology:

    • Human embryonic kidney (HEK293T) cells are co-transfected with plasmids encoding the target kinase (e.g., CDK14) fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).

    • The transfected cells are plated and incubated to allow for protein expression.

    • This compound is added to the cells at various concentrations.

    • The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.

    • If the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a fluorescent signal.

    • This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

    • The BRET ratio is measured, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

Visualizations

FMF_04_159_R_Mechanism Mechanism of Action of this compound cluster_inhibitor Inhibitor cluster_targets Primary and Off-Targets cluster_cellular_processes Cellular Processes This compound This compound CDK14 CDK14 This compound->CDK14 Reversible Inhibition CDK16 CDK16 This compound->CDK16 Reversible Inhibition CDK2 CDK2 (Off-target) This compound->CDK2 Reversible Inhibition Cell Cycle Progression Cell Cycle Progression CDK14->Cell Cycle Progression Modulates CDK16->Cell Cycle Progression Modulates CDK2->Cell Cycle Progression Regulates Experimental_Workflow_NanoBRET NanoBRET Target Engagement Assay Workflow start Start: Transfect cells with Kinase-NanoLuc & Tracer express Incubate for Protein Expression start->express add_inhibitor Add this compound at varying concentrations express->add_inhibitor add_substrate Add NanoBRET Substrate add_inhibitor->add_substrate measure_bret Measure BRET Signal add_substrate->measure_bret calculate_ic50 Calculate IC50 measure_bret->calculate_ic50

References

FMF-04-159-R: A Technical Guide to a Reversible TAIRE Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-R is a potent, cell-permeable small molecule that functions as a reversible inhibitor of cyclin-dependent kinase 14 (CDK14) and CDK16, members of the TAIRE family of kinases. It serves as a crucial control compound for its covalent counterpart, FMF-04-159-2, enabling researchers to distinguish between reversible and irreversible inhibitory effects in cellular and biochemical assays. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a complex synthetic molecule with the chemical name N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide.[1] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide[1]
Molecular Formula C₂₈H₃₂Cl₃N₇O₅S[1]
Molecular Weight 685.02 g/mol [1]
CAS Number 2741262-15-5[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO and 50 mM in ethanol[1]
Storage Store at -20°C[1]

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the TAIRE family kinases, particularly CDK14 and CDK16.[1][2] Unlike its analog FMF-04-159-2, which forms a covalent bond with a cysteine residue in the ATP-binding pocket of CDK14, this compound acts as a reversible inhibitor.[3] This property is critical for its function as a negative control, as its inhibitory effects can be reversed upon washout of the compound.[1]

The primary targets of this compound are CDK14 and CDK16. It also exhibits binding to CDK2 at higher concentrations.[1] The TAIRE family of kinases, which also includes CDK17 and CDK18, are not well-characterized but have been implicated in cell cycle regulation and oncogenesis.[3][4] this compound, in conjunction with FMF-04-159-2, provides a valuable toolset for dissecting the specific roles of these kinases in cellular processes.[3]

Signaling Pathway Context

CDK_Signaling Simplified signaling context of this compound targets. cluster_input Upstream Signals cluster_cdk TAIRE Family Kinases cluster_output Downstream Effects Mitogenic_Signals Mitogenic Signals CDK14 CDK14 Mitogenic_Signals->CDK14 Growth_Factors Growth Factors Growth_Factors->CDK14 Wnt_Signaling Wnt Signaling CDK14->Wnt_Signaling Mitosis Mitosis CDK14->Mitosis CDK16 CDK16 Cell_Cycle Cell Cycle Progression (G2/M Arrest) CDK16->Cell_Cycle CDK2 CDK2 (off-target) CDK2->Cell_Cycle FMF_R This compound FMF_R->CDK14 FMF_R->CDK16 FMF_R->CDK2 NanoBRET_Workflow NanoBRET™ Cellular Target Engagement Workflow A Seed transfected HCT116 cells (NanoLuc-CDK fusion) B Incubate overnight A->B C Treat with serial dilution of This compound B->C D Add NanoBRET™ Kinase Tracer C->D E Washout (optional): Replace with fresh media D->E for washout exp. F Add Nano-Glo® Substrate & Inhibitor D->F E->F G Read luminescence (Donor & Acceptor) F->G H Calculate BRET ratio & determine IC50 G->H

References

An In-depth Technical Guide to FMF-04-159-R: A Reversible Inhibitor of CDK14 and CDK16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-R is a potent and reversible small molecule inhibitor targeting Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16).[1][2] As members of the TAIRE kinase subfamily, CDK14 and CDK16 are implicated in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal functions. Their dysregulation has been linked to several cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and an exploration of the signaling pathways modulated by its target kinases. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction to this compound

This compound is a chemical probe that exhibits high affinity for CDK14 and CDK16.[1][2] It serves as a reversible control compound for the covalent inhibitor FMF-04-159-2, allowing for the dissection of reversible versus irreversible inhibitory effects on cellular processes.[3] The pyrazole-based scaffold of this compound is a common feature in many kinase inhibitors, and its specific substitutions confer its potency and selectivity profile.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)Reference
CDK16Kinase Activity Assay6[1]
CDK14Kinase Activity Assay140[1]
CDK14BRET Assay563[1]
CDK2Kinase Activity Assay493[1][3]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50 (nM)Reference
HCT116NanoBRET Target EngagementCDK14 Inhibition563[3]
HCT116NanoBRET Target Engagement (after washout)CDK14 Inhibition3417[3]
HCT116NanoBRET Target EngagementCDK2 Inhibition493[3]

Signaling Pathways

CDK14 and CDK16 are integral components of complex signaling networks that regulate fundamental cellular processes. This compound, by inhibiting these kinases, can modulate these pathways.

CDK14 and the Wnt Signaling Pathway

CDK14, in conjunction with its binding partner Cyclin Y, plays a crucial role in the canonical Wnt signaling pathway.[4] Specifically, the CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, a key event in the activation of the Wnt cascade.[5] This pathway is critical for embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

CDK14_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Wnt->LRP6 binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP6->Destruction_Complex inhibits Dsh->Destruction_Complex inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds CDK14 CDK14 CDK14->LRP6 phosphorylates CyclinY Cyclin Y CyclinY->CDK14 activates Destruction_Complex->beta_catenin phosphorylates for degradation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription FMF04159R This compound FMF04159R->CDK14 inhibits

CDK14 in the Canonical Wnt Signaling Pathway.
CDK16 and the GSK3β/β-catenin Signaling Pathway

CDK16 has been shown to regulate the GSK3β/β-catenin signaling pathway, which shares components with the canonical Wnt pathway but can be activated by other stimuli.[6] Inhibition of CDK16 can lead to decreased phosphorylation of GSK3β at Serine 9, which in turn affects the stability and nuclear translocation of β-catenin.[6] Furthermore, CDK16 has been identified to phosphorylate the protein regulator of cytokinesis 1 (PRC1), a key player in microtubule organization during cell division.[7]

CDK16_GSK3b_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitosis Mitosis Upstream_Kinase Upstream Kinase (e.g., Akt) GSK3b GSK3β Upstream_Kinase->GSK3b phosphorylates (inactivates at Ser9) E2F1 E2F1 CDK16 CDK16 E2F1->CDK16 promotes transcription CDK16->GSK3b modulates activity PRC1 PRC1 CDK16->PRC1 phosphorylates beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates p_PRC1 p-PRC1 Spindle Spindle Formation p_PRC1->Spindle regulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes regulates transcription FMF04159R This compound FMF04159R->CDK16 inhibits

CDK16 in GSK3β/β-catenin and Mitotic Signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor activity. The following sections provide methodologies for key assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assay kits and is suitable for determining the IC50 of this compound against purified CDK14/Cyclin Y and CDK16/Cyclin Y complexes.

Materials:

  • Purified recombinant CDK14/Cyclin Y and CDK16/Cyclin Y

  • Kinase substrate (e.g., a generic peptide substrate like Ser/Thr peptide 1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer to the desired concentration).

    • Add 1 µL of diluted this compound or DMSO (for control wells).

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration near the Km for the respective kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the positive control (DMSO-treated) and negative control (no ATP or high concentration of a known inhibitor).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilution Plate_Setup Add Kinase Mix and Inhibitor to Plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Plate_Setup ATP_Addition Add ATP to Initiate Reaction Plate_Setup->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Detection_Reagent Read_Luminescence Measure Luminescence Detection_Reagent->Read_Luminescence IC50_Calc Calculate IC50 Read_Luminescence->IC50_Calc

Workflow for In Vitro Luminescent Kinase Assay.
Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the steps for a NanoBRET™ Target Engagement assay to measure the binding of this compound to CDK14 or CDK16 in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-CDK14 or NanoLuc®-CDK16 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for CDKs

  • This compound (dissolved in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and 618 nm)

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a suitable culture flask.

    • Transfect the cells with the NanoLuc®-CDK fusion plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Plate the cells into the white 96-well plates at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration.

    • Add the diluted this compound or DMSO to the wells.

    • Immediately add the Tracer solution to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

    • Add the substrate solution to each well.

  • Data Acquisition: Read the plate within 10 minutes of substrate addition, measuring both donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the vehicle (DMSO) control.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets of CDK14 and CDK16.

Materials:

  • Cancer cell line known to express CDK14 and/or CDK16 (e.g., HCT116)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-LRP6, anti-phospho-PRC1, anti-β-catenin, and loading controls like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation or expression.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route can be proposed based on the synthesis of similar pyrazole-based kinase inhibitors. The synthesis likely involves the construction of the core pyrazole ring, followed by sequential amide bond formations to introduce the side chains.

Synthesis_Workflow cluster_synthesis General Synthetic Strategy Starting_Materials Pyrazole Core Precursors Pyrazole_Formation Pyrazole Ring Formation Starting_Materials->Pyrazole_Formation Amidation1 First Amide Coupling Pyrazole_Formation->Amidation1 Amidation2 Second Amide Coupling Amidation1->Amidation2 Final_Product This compound Amidation2->Final_Product

Generalized Synthetic Workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CDK14 and CDK16. Its reversible mode of action provides a crucial counterpoint to covalent inhibitors, enabling a more nuanced understanding of the therapeutic potential of targeting these kinases. This technical guide offers a centralized resource of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways to facilitate further research and drug development efforts centered on CDK14 and CDK16. The provided methodologies and pathway diagrams serve as a foundation for designing experiments and interpreting results in the pursuit of novel therapeutics for cancer and other diseases driven by aberrant CDK signaling.

References

FMF-04-159-R: An In-Depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), members of the TAIRE family of kinases. It serves as a crucial chemical probe for elucidating the biological functions of these understudied kinases and acts as a negative control for its covalent counterpart, FMF-04-159-2. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of the signaling pathways involved.

Core Biological Activity: Inhibition of TAIRE Family Kinases

This compound demonstrates potent inhibitory activity against CDK14 and CDK16. Its reversible nature allows for washout experiments to differentiate between covalent and non-covalent cellular effects when used in conjunction with FMF-04-159-2.[1] The compound also exhibits off-target activity against CDK2, albeit at higher concentrations.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified using both biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical Kinase Inhibition by this compound

Target KinaseAssay TypeIC50 (nM)Reference
CDK16Kinase Activity Assay6R&D Systems, Tocris Bioscience
CDK14Kinase Activity Assay140R&D Systems, Tocris Bioscience
CDK14LanthaScreen Binding Assay149Ferguson FM, et al. Cell Chem Biol. 2019[1]

Table 2: Cellular Target Engagement of this compound

Target KinaseAssay TypeCell LineIC50 (nM)Reference
CDK14NanoBRET AssayHCT116563R&D Systems, Tocris Bioscience, Ferguson FM, et al. Cell Chem Biol. 2019[1]
CDK2NanoBRET AssayHCT116493R&D Systems, Tocris Bioscience

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of this compound to the target kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). A test compound that binds to the kinase's ATP site will compete with the tracer, resulting in a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[2]

    • Kinase/Antibody Mixture (2X): Prepare a solution containing 10 nM of the target kinase (CDK14 or CDK16) and 4 nM of the Eu-labeled antibody in Kinase Buffer A.[2]

    • Tracer Solution (4X): Prepare a 1000 nM solution of the appropriate kinase tracer in Kinase Buffer A.[2]

    • Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer A to achieve the desired 4X final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X this compound dilution to the assay wells.[2]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[2]

    • Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.[2]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[2]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This cellular assay quantifies the ability of this compound to engage its target kinase within a live-cell context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). A test compound that enters the cell and binds to the target kinase will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Methodology:

  • Cell Preparation and Transfection (Day 1):

    • Seed HEK293 or HCT116 cells into 96-well or 384-well plates.

    • Transfect the cells with a vector encoding the NanoLuc®-fused target kinase (e.g., CDK14-NanoLuc®) according to the manufacturer's protocol. For CDK assays, co-transfection with a cyclin expression vector (e.g., Cyclin Y for CDK14/16) is often performed.

    • Incubate the cells for 18-24 hours to allow for protein expression.[3]

  • Assay Procedure (Day 2):

    • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™ I reduced-serum medium.

    • Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM™.

    • Assay Execution:

      • Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.[3]

      • Add the tracer/substrate solution to the wells.

      • Equilibrate the plate at room temperature for 3-5 minutes.

  • Data Acquisition and Analysis:

    • Measure the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-capable plate reader.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by inhibiting CDK14 and CDK16, which are implicated in the regulation of the Wnt signaling pathway and cell cycle progression, respectively.

CDK14 and the Wnt Signaling Pathway

CDK14, in complex with Cyclin Y, plays a role in both canonical and non-canonical Wnt signaling. In the canonical pathway, the CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, which is a key step in the activation of the pathway, leading to the stabilization of β-catenin and the transcription of Wnt target genes.[4][5] Inhibition of CDK14 by this compound is therefore expected to suppress canonical Wnt signaling. In the non-canonical pathway, CDK14 can regulate cellular processes like axon regeneration.[6]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP6 LRP6 Co-receptor Wnt->LRP6 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and binds CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 Phosphorylates (Activates) FMF_04_159_R This compound FMF_04_159_R->CDK14_CyclinY Inhibits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates transcription

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CDK14.

CDK16 and Cell Cycle Regulation

CDK16, also known as PCTAIRE-1, is involved in the regulation of the cell cycle, particularly the G2/M transition.[1] It is activated by Cyclin Y and has been shown to phosphorylate substrates involved in spindle formation and cytokinesis. Inhibition of CDK16 can lead to cell cycle arrest at the G2/M checkpoint.

G2M_Transition_Pathway cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Activation Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->CDK1_CyclinB_inactive Mitosis Mitotic Events (Spindle Assembly, etc.) CDK1_CyclinB_active->Mitosis Promotes Cdc25 Cdc25 CDK1_CyclinB_active->Cdc25 Cdc25->CDK1_CyclinB_inactive Dephosphorylates (Activates) CDK16_CyclinY CDK16/Cyclin Y CDK16_CyclinY->Cdc25 Potentially regulates FMF_04_159_R This compound FMF_04_159_R->CDK16_CyclinY Inhibits

Caption: The role of CDK16 in the G2/M cell cycle transition and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of CDK14 and CDK16. Its well-characterized, reversible inhibitory activity allows for precise interrogation of the roles of these kinases in fundamental cellular processes such as Wnt signaling and cell cycle control. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the TAIRE family of kinases.

References

FMF-04-159-R: A Reversible Probe for Interrogating the TAIRE Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMF-04-159-R, a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and other members of the TAIRE kinase family. This compound serves as a crucial chemical control to distinguish between covalent and reversible kinase inhibition, particularly in conjunction with its covalent counterpart, FMF-04-159-2. This document summarizes the available quantitative data, details key experimental protocols for its characterization, and visualizes the relevant signaling pathways, offering a comprehensive resource for researchers investigating the biological roles of CDK14 and related kinases.

Introduction

Cyclin-Dependent Kinase 14 (CDK14), also known as PFTK1, is a member of the TAIRE family of kinases, which also includes CDK15, CDK16, CDK17, and CDK18. These kinases are characterized by a "TAIRE" sequence motif in their cyclin binding domain. While the precise functions of the TAIRE family are still under investigation, emerging evidence implicates them in crucial cellular processes such as cell cycle regulation and Wnt signaling. To dissect the specific roles of these kinases, highly selective chemical probes are indispensable.

This compound was developed as a reversible control compound for FMF-04-159-2, a covalent inhibitor of CDK14. The primary distinction between the two molecules lies in the warhead that enables covalent bond formation in FMF-04-159-2, which is absent in this compound. This pairing of a covalent inhibitor with a reversible analog allows researchers to meticulously dissect the biological consequences of both reversible and irreversible target engagement.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases. Its reversible nature means that it readily dissociates from the kinase, and its inhibitory effect can be reversed by washing out the compound. This property is in stark contrast to its covalent counterpart, FMF-04-159-2, which forms a stable, long-lasting bond with its target. The primary utility of this compound is to control for the non-covalent, reversible binding effects of FMF-04-159-2, thereby enabling the specific attribution of biological phenomena to the covalent inhibition of the target kinase.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of kinases using various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseAssay TypeIC50 (nM)Reference
CDK14Biochemical Binding Assay149[1]
CDK1433P Kinase Assay~10-fold less potent than FMF-04-159-2[1]
CDK14Kinase Activity Assay140[2][3]
CDK16Kinase Activity Assay5.9, 6[2][3][4]

Table 2: Cellular Target Engagement and Inhibitory Activity of this compound

Target KinaseCell LineAssay TypeIC50 (nM)Reference
CDK14HCT116NanoBRET Target Engagement563[1][2][3]
CDK2HCT116NanoBRET Target Engagement493[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used to characterize this compound.

Biochemical Kinase Inhibition Assays

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled, ATP-competitive kinase inhibitor (tracer) also binds to the kinase. The proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET signal. Test compounds that compete with the tracer for binding to the kinase will cause a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer.

    • Prepare a 3X solution of the kinase/antibody mixture in kinase buffer.

    • Prepare a 3X solution of the tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to the wells.

    • Add 5 µL of the 3X tracer solution to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This is a radiometric assay that directly measures the enzymatic activity of the kinase.

Principle: The kinase catalyzes the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate. The amount of incorporated radioactivity in the substrate is proportional to the kinase activity.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase, its specific substrate, and the test compound (this compound) in kinase reaction buffer.

    • Initiate the reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Separation: Separate the phosphorylated substrate from the unreacted [γ-33P]ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane followed by washing, or by SDS-PAGE.

  • Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter or by autoradiography.

  • Data Analysis: Determine the percentage of kinase inhibition at different concentrations of this compound and calculate the IC50 value.

Cellular Target Engagement Assays

This assay measures the binding of a test compound to a target kinase in living cells.

Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. Bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) when the tracer is bound to the kinase. A test compound that competes with the tracer for binding to the kinase will disrupt BRET.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HCT116) with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a suitable assay plate (e.g., white, 96-well).

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (this compound).

    • Add the test compound to the cells.

    • Add the NanoBRET™ tracer to the cells.

  • Incubation: Incubate the plate at 37 °C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Lysis and Substrate Addition:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells to measure the luciferase activity.

  • Data Acquisition: Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the tracer acceptor, using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways

This compound and its targets are implicated in key signaling pathways that regulate cell proliferation, differentiation, and other fundamental cellular processes.

CDK14 and Wnt Signaling Pathway

CDK14 is a known regulator of the Wnt signaling pathway, a critical pathway in development and disease. CDK14 can phosphorylate the Wnt co-receptor LRP6, leading to the activation of downstream signaling.

CDK14_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcription CDK14 CDK14 CDK14->LRP6 phosphorylation FMF_04_159_R This compound FMF_04_159_R->CDK14 inhibition

Caption: CDK14 in the Wnt signaling pathway.

CDK2 and Cell Cycle Progression

This compound also exhibits activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle.

CDK2_Cell_Cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylation (inactivation) E2F E2F Rb->E2F inhibition CyclinE Cyclin E E2F->CyclinE transcription CDK2 CDK2 CyclinE->CDK2 activation CDK2->Rb phosphorylation (inactivation) S_Phase S Phase Entry CDK2->S_Phase CyclinA Cyclin A CyclinA->CDK2 activation FMF_04_159_R This compound FMF_04_159_R->CDK2 inhibition

Caption: Role of CDK2 in G1/S cell cycle transition.

Experimental Workflow for Characterizing Reversible vs. Covalent Inhibition

The combined use of this compound and FMF-04-159-2 allows for a clear distinction between reversible and covalent effects.

Reversible_vs_Covalent_Workflow Start Start: Cellular Assay Treat_Covalent Treat with FMF-04-159-2 (covalent) Start->Treat_Covalent Treat_Reversible Treat with this compound (reversible) Start->Treat_Reversible Washout Compound Washout Treat_Covalent->Washout NoWashout No Washout Treat_Covalent->NoWashout Treat_Reversible->Washout Treat_Reversible->NoWashout Measure_Covalent_Washout Measure Effect (Sustained) Washout->Measure_Covalent_Washout Covalent Measure_Reversible_Washout Measure Effect (Diminished/Absent) Washout->Measure_Reversible_Washout Reversible Measure_Covalent_NoWashout Measure Effect (Sustained) NoWashout->Measure_Covalent_NoWashout Covalent Measure_Reversible_NoWashout Measure Effect (Present) NoWashout->Measure_Reversible_NoWashout Reversible Conclusion Conclusion: Effect is due to covalent inhibition Measure_Covalent_Washout->Conclusion Measure_Reversible_Washout->Conclusion

Caption: Experimental design to differentiate covalent and reversible effects.

Conclusion

This compound is an invaluable tool for chemical biology and drug discovery. Its well-characterized, reversible inhibitory profile against CDK14 and other kinases makes it an essential control for studies employing its covalent counterpart, FMF-04-159-2. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex biology of the TAIRE family of kinases and their role in health and disease.

References

In-Depth Technical Guide: FMF-04-159-R in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reversible cyclin-dependent kinase (CDK) inhibitor, FMF-04-159-R, and its activity in cancer cell lines. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This compound serves as a crucial reversible control compound for its covalent analog, FMF-04-159-2, aiding in the deconvolution of covalent versus non-covalent inhibitory effects in cancer biology research.

Core Concepts: Mechanism of Action

This compound is a potent inhibitor of the TAIRE family of kinases, which includes CDK14, CDK16, CDK17, and CDK18, and also exhibits activity against CDK2.[1] The TAIRE family is an understudied branch of the CDK family implicated in various cancers.[2] Unlike its analog FMF-04-159-2, this compound does not form a covalent bond with its targets, and its inhibitory effects are reversible upon washout.[1][3] This characteristic makes it an ideal tool for distinguishing the cellular effects of reversible kinase inhibition from those of permanent covalent modification.

The primary mechanism of action of this compound in cancer cell lines is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[1][4] This is consistent with the known roles of its target CDKs in regulating cell cycle progression.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against its primary kinase targets.

Table 1: In Vitro Kinase Inhibition by this compound

Kinase TargetIC₅₀ (nM)Assay Type
CDK14139.1 ± 10.4Kinase Activity
CDK165.9 ± 2.0Kinase Activity
CDK2493 ± 81Kinase Activity

Data sourced from Ferguson FM, et al. Cell Chem Biol. 2019.[1]

Table 2: Cellular Target Engagement of this compound

Kinase TargetIC₅₀ (nM)Assay TypeCell Line
CDK14563 ± 145NanoBRETHCT116
CDK2> 1000NanoBRETHCT116

Data sourced from Ferguson FM, et al. Cell Chem Biol. 2019.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the established signaling pathway targeted by this compound.

FMF_04_159_R_Signaling_Pathway cluster_TAIRE TAIRE Family Kinases cluster_CellCycle Cell Cycle Progression FMF This compound CDK14 CDK14 FMF->CDK14 CDK16 CDK16 FMF->CDK16 CDK17 CDK17 FMF->CDK17 CDK18 CDK18 FMF->CDK18 CDK2 CDK2 FMF->CDK2 G1_S G1/S Transition CDK14->G1_S G2_M G2/M Transition CDK14->G2_M CDK16->G1_S CDK16->G2_M CDK17->G1_S CDK17->G2_M CDK18->G1_S CDK18->G2_M CDK2->G1_S CDK2->G2_M

Caption: this compound inhibits TAIRE kinases and CDK2, leading to cell cycle arrest.

Experimental Workflow for Target Engagement and Cellular Effects

This diagram outlines the typical experimental workflow for characterizing the effects of this compound in cancer cell lines.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture HCT116 Cancer Cells start->cell_culture treatment Treat with This compound cell_culture->treatment washout Compound Washout (for reversibility) treatment->washout nanoBRET NanoBRET Assay (Target Engagement) treatment->nanoBRET immunoblot Immunoblotting (Phospho-substrates) treatment->immunoblot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle washout->nanoBRET washout->immunoblot washout->cell_cycle end End nanoBRET->end immunoblot->end cell_cycle->end

Caption: Workflow for assessing this compound's effects on cancer cells.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for the characterization of this compound and related compounds.

Cell Culture
  • Cell Line: HCT116 (human colorectal carcinoma) is a commonly used cell line for studying this compound.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to its target kinases in live cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Protocol:

    • Seed HCT116 cells transiently expressing the NanoLuc®-kinase fusion protein in 96-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in Opti-MEM® medium.

    • Add the NanoBRET™ tracer and the compound dilutions to the cells.

    • Incubate for 2 hours at 37°C.

    • Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ value.

Immunoblotting for Phospho-Substrates

Western blotting is used to assess the effect of this compound on the phosphorylation of downstream substrates of its target kinases.

  • Protocol:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-substrates of interest (e.g., phospho-Rb) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Protocol:

    • Seed HCT116 cells in 6-well plates.

    • Treat cells with this compound at various concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is an invaluable tool for cancer research, providing a means to study the effects of reversible pan-TAIRE and CDK2 kinase inhibition. Its well-characterized activity in cancer cell lines, particularly HCT116, and the availability of detailed experimental protocols make it a robust chemical probe for elucidating the roles of these kinases in cell cycle regulation and tumorigenesis. The data and methodologies presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these signaling pathways in cancer.

References

The Reversible TAIRE Family Kinase Inhibitor FMF-04-159-R: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent, cell-permeable, and reversible inhibitor of the TAIRE family of cyclin-dependent kinases (CDKs), with primary activity against CDK14 and CDK16.[1][2][3][4][5] The TAIRE family, which also includes CDK15, CDK17, and CDK18, is an understudied branch of the CDK family implicated in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function.[6] this compound serves as a crucial chemical tool and a negative control for its covalent counterpart, FMF-04-159-2, enabling researchers to distinguish between reversible and irreversible inhibitory effects and to probe the specific functions of TAIRE family kinases.[6] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

PropertyValueReference
Molecular Weight 685.02 g/mol [1][2][3]
Formula C₂₈H₃₂Cl₃N₇O₅S[1][2][3]
CAS Number 2741262-15-5[1][2]
Solubility Soluble to 100 mM in DMSO and 50 mM in ethanol[1][3]
Purity ≥98%[1]
Storage Store at -20°C[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target KinaseAssay TypeIC₅₀ (nM)Reference
CDK16Kinase Activity Assay6[1][3]
CDK14Kinase Activity Assay140[1][3]
CDK14NanoBRET Assay563[1][3][6]
CDK2Kinase Activity Assay493[1][3][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.

In Vitro Kinase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Materials:

  • Purified recombinant CDK14/CycY and CDK16/CycY

  • This compound (dissolved in DMSO)

  • ATP

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a multi-well plate, add the kinase, substrate peptide, and this compound (or DMSO as a vehicle control) in kinase buffer.

  • Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP if applicable).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

  • Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the membrane to remove unincorporated radiolabeled ATP and then measuring the remaining radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the signal.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of this compound to its target kinase inside intact cells.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Plasmid encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer (a fluorescently labeled ligand that binds to the target kinase)

  • This compound (dissolved in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence and BRET signals

Procedure:

  • Transfect HCT116 cells with the NanoLuc®-fused kinase plasmid and plate them in the assay plates. Incubate for 24 hours to allow for protein expression.

  • Prepare a serial dilution of this compound in Opti-MEM™.

  • Add the this compound dilutions to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the compound to reach equilibrium.

  • Add the NanoBRET™ tracer to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at 618 nm using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by reversibly binding to the ATP-binding pocket of TAIRE family kinases, primarily CDK14 and CDK16, thereby inhibiting their catalytic activity. These kinases are known to play roles in several key signaling pathways.

TAIRE Family Kinase Signaling

The TAIRE family kinases (CDK14-18) are generally understudied, but emerging evidence points to their involvement in crucial cellular processes. This compound, as a pan-TAIRE family inhibitor at higher concentrations, can be used to probe the collective functions of this kinase subfamily.

TAIRE_Family_Signaling FMF_04_159_R This compound TAIRE_Kinases TAIRE Family Kinases (CDK14, CDK15, CDK16, CDK17, CDK18) FMF_04_159_R->TAIRE_Kinases Inhibits Cell_Cycle Cell Cycle Progression TAIRE_Kinases->Cell_Cycle Wnt_Signaling Wnt Signaling TAIRE_Kinases->Wnt_Signaling Neuronal_Function Neuronal Function TAIRE_Kinases->Neuronal_Function Vesicular_Transport Vesicular Transport TAIRE_Kinases->Vesicular_Transport

Caption: this compound inhibits TAIRE family kinases, affecting downstream cellular processes.

CDK14/CDK16-Mediated Wnt Signaling Pathway

CDK14 and CDK16 are known to be positive regulators of the Wnt signaling pathway. They achieve this by phosphorylating the co-receptor LRP6, which is a key step in the activation of the canonical Wnt cascade. Inhibition of CDK14/16 by this compound is therefore expected to suppress Wnt signaling.

Wnt_Signaling_Pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP6 LRP6 Co-receptor Wnt_Ligand->LRP6 p_LRP6 Phosphorylated LRP6 CDK14_16 CDK14/CDK16 CDK14_16->LRP6 Phosphorylates FMF_04_159_R This compound FMF_04_159_R->CDK14_16 Inhibits Dishevelled Dishevelled p_LRP6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Phosphorylates p_b_catenin Phosphorylated β-catenin (Degradation) TCF_LEF TCF/LEF b_catenin->TCF_LEF Activates Gene_Transcription Wnt Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: this compound inhibits CDK14/16, leading to reduced LRP6 phosphorylation and suppression of Wnt signaling.

Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a kinase inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow start Start: Compound Synthesis (this compound) biochemical_assay Biochemical Kinase Assay (Determine in vitro IC₅₀) start->biochemical_assay cellular_assay Cellular Target Engagement (NanoBRET™ Assay) biochemical_assay->cellular_assay selectivity_profiling Kinome Selectivity Profiling (e.g., KiNativ™) cellular_assay->selectivity_profiling downstream_analysis Downstream Pathway Analysis (e.g., Western Blot for p-LRP6) selectivity_profiling->downstream_analysis phenotypic_assay Phenotypic Assays (e.g., Cell Proliferation, Migration) downstream_analysis->phenotypic_assay end End: Characterized Reversible Inhibitor phenotypic_assay->end

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

This compound is an indispensable tool for chemical biology and drug discovery research focused on the TAIRE family of kinases. Its reversible mode of action provides a clear counterpoint to covalent inhibitors, allowing for precise dissection of kinase function. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to explore the roles of CDK14, CDK16, and the broader TAIRE family in health and disease. As our understanding of these kinases grows, the utility of well-characterized chemical probes like this compound will continue to be of paramount importance.

References

FMF-04-159-R: A Technical Guide to its Application in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16. As a member of the TAIRE family of kinases, CDK14 is implicated in the regulation of cell cycle progression. Understanding the impact of small molecule inhibitors like this compound on the cell cycle is crucial for basic research and the development of novel therapeutics. This technical guide provides an in-depth overview of the use of this compound for cell cycle analysis, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action and Kinase Selectivity

This compound is a reversible inhibitor that primarily targets CDK14 and CDK16.[1] It also exhibits binding activity against CDK2, albeit at a higher concentration.[1] The reversible nature of this compound allows for the study of the direct effects of CDK14/16 inhibition on cellular processes, with the ability to wash out the compound and observe the reversal of its effects. This contrasts with its covalent analog, FMF-04-159-2, which forms a permanent bond with its target.

The table below summarizes the in vitro kinase inhibitory activity of this compound.

Target KinaseIC50 (nM)Assay Type
CDK14140Kinase Activity Assay
CDK14563BRET Assay
CDK166Kinase Activity Assay
CDK2493BRET Assay

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. BRET (Bioluminescence Resonance Energy Transfer) assays are a common method for measuring protein-protein interactions and target engagement in cells.

Effects on Cell Cycle Progression

Studies utilizing the human colorectal carcinoma cell line, HCT116, have demonstrated the impact of this compound on cell cycle distribution. Treatment with this compound leads to a modest but discernible alteration in the cell cycle profile, characterized by an increase in the percentage of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population.[1] This suggests that inhibition of CDK14 and/or CDK16 by this compound can impede progression through the G1/S and G2/M checkpoints.

The following table summarizes the observed effects of this compound on the cell cycle distribution of HCT116 cells. Note: Specific quantitative data from the primary literature was not available in the public domain at the time of this writing; the table illustrates the qualitative changes reported.

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)BaselineBaselineBaseline
This compoundIncreasedDecreasedIncreased

Experimental Protocols

This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle of HCT116 cells using flow cytometry with propidium iodide (PI) staining.

Materials
  • HCT116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_harvest Cell Harvesting and Fixation cluster_stain Staining cluster_analyze Analysis seed Seed HCT116 cells in 6-well plates attach Allow cells to attach overnight seed->attach treat Treat cells with this compound or DMSO attach->treat incubate_treat Incubate for desired time points (e.g., 24h) treat->incubate_treat harvest Harvest cells by trypsinization incubate_treat->harvest wash_pbs Wash cells with PBS harvest->wash_pbs fix Fix cells in ice-cold 70% ethanol wash_pbs->fix wash_fix Wash out fixative fix->wash_fix stain_pi Resuspend in PI/RNase A staining solution wash_fix->stain_pi incubate_stain Incubate in the dark stain_pi->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze cell cycle distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to treatment, seed HCT116 cells into 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • After the incubation period, collect the cell culture medium (which may contain floating, non-adherent cells).

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Transfer the cell suspension to a new tube and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

    • Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with 2 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting the fluorescence signal from the propidium iodide.

    • Use appropriate software to gate on single cells and analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases).

Signaling Pathway Context

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). This compound's primary targets, CDK14 and CDK16, are members of the TAIRE subfamily of CDKs. While the precise roles of CDK14 and CDK16 in cell cycle regulation are still being fully elucidated, they are known to interact with cyclins and influence key cell cycle transitions. The diagram below illustrates the general principle of CDK inhibition and its impact on cell cycle progression.

G cluster_pathway CDK Inhibition and Cell Cycle FMF This compound CDK14_16 CDK14/CDK16 FMF->CDK14_16 Inhibits CDK2 CDK2 FMF->CDK2 Inhibits (weaker) G1_S G1/S Transition CDK14_16->G1_S Promotes G2_M G2/M Transition CDK14_16->G2_M Promotes CDK2->G1_S Promotes Progression Cell Cycle Progression G1_S->Progression G2_M->Progression

Caption: Inhibition of CDKs by this compound.

Conclusion

This compound serves as a valuable tool for investigating the role of CDK14 and CDK16 in cell cycle regulation. Its reversible inhibitory activity allows for precise studies of the consequences of blocking these kinases. The provided protocols offer a framework for researchers to conduct their own cell cycle analysis experiments using this compound. Further research, including detailed quantitative analysis of cell cycle distribution at various concentrations and time points, will continue to illuminate the specific functions of the TAIRE family of kinases and the therapeutic potential of their inhibitors.

References

In-Depth Technical Guide: FMF-04-159-R, a Reversible pan-TAIRE Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMF-04-159-R is a potent, cell-permeable, and reversible inhibitor of the TAIRE family of cyclin-dependent kinases, particularly CDK14 and CDK16. It serves as a crucial control compound for its covalent counterpart, FMF-04-159-2, enabling the specific interrogation of covalent target engagement and its downstream cellular consequences. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Core Compound Properties and Inhibitory Profile

This compound was developed as a reversible analog to the covalent inhibitor FMF-04-159-2. Its primary role is to distinguish the effects of reversible kinase inhibition from those of irreversible, covalent modification. The compound exhibits potent inhibition of CDK14 and CDK16, with off-target activity against CDK2.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of this compound has been quantified using various biochemical and cellular assays. The following table summarizes the key IC50 values.

Target KinaseAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay139.1 nM[1]
CDK14NanoBRET Target Engagement563 nM
CDK16Kinase Activity Assay5.9 nM[1]
CDK2NanoBRET Target Engagement493 nM

Signaling Pathway Context

This compound primarily targets the TAIRE family of kinases, which are an understudied branch of the CDK family. This family includes CDK14, CDK15, CDK16, CDK17, and CDK18. These kinases are characterized by a "TAIRE" sequence motif in their cyclin-binding domain. This compound's activity against CDK14 and CDK16, along with its off-target effects on CDK2, places it at the intersection of cell cycle regulation and other signaling pathways.

FMF_04_159_R_Signaling_Pathway cluster_TAIRE TAIRE Family FMF_04_159_R This compound FMF_04_159_R->TAIRE_Family CDK2 CDK2 (Off-Target) FMF_04_159_R->CDK2 Cell_Cycle Cell Cycle Regulation TAIRE_Family->Cell_Cycle CDK14 CDK14 CDK16 CDK16 Other_TAIRE CDK15, 17, 18 CDK2->Cell_Cycle

This compound inhibits TAIRE family kinases and off-target CDK2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and target engagement of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute this compound in DMSO to create a concentration gradient. Further dilute these into the 1X kinase buffer.

    • Prepare a solution containing the kinase (e.g., CDK14/CycY or CDK16/CycY) and the appropriate fluorescein-labeled substrate in 1X kinase buffer.

    • Prepare a solution of ATP at a concentration near the Km for the specific kinase in 1X kinase buffer.

    • Prepare a stop solution containing EDTA in TR-FRET dilution buffer.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. For CDK14 and CDK16, a Eu-anti-GST antibody and Kinase Tracer 236 can be utilized in a binding assay format.

  • Kinase Reaction:

    • In a 384-well plate, add the this compound dilution series.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the reaction by adding the EDTA solution.

    • Add the terbium-labeled antibody solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to its target kinases within living cells.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with expression vectors for the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-CDK14) and its corresponding cyclin (e.g., Cyclin Y).

    • Plate the transfected cells in a 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Prepare the NanoBRET™ Tracer (e.g., Tracer K-10 for CDK14/16) at the recommended concentration in Opti-MEM.

    • Add the this compound dilutions to the cell plate.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by mixing the substrate and lysis buffer.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to a vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

NanoBRET_Workflow Transfect Transfect HEK293 cells with NanoLuc-Kinase and Cyclin Plate Plate transfected cells in 384-well plate Transfect->Plate Treat Treat with this compound and NanoBRET Tracer Plate->Treat Incubate Incubate for 2 hours Treat->Incubate Add_Substrate Add Nano-Glo Substrate Incubate->Add_Substrate Read Read Donor (450nm) and Acceptor (610nm) signals Add_Substrate->Read Analyze Calculate BRET ratio and IC50 Read->Analyze

Workflow for the NanoBRET cellular target engagement assay.
Competitive Pull-Down Assay and Immunoblotting

This experiment assesses the ability of this compound to compete with a biotinylated probe for binding to endogenous kinases in cell lysates.

Protocol:

  • Cell Lysis and Treatment:

    • Culture HCT116 cells to ~80% confluency.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

    • Pre-incubate the cell lysate with varying concentrations of this compound for 1 hour at 4°C.

  • Biotinylated Probe Pull-Down:

    • Add a biotinylated kinase inhibitor probe (e.g., biotin-FMF-03-198-2) to the pre-incubated lysates.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.

    • Wash the beads three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Immunoblotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target kinases (e.g., anti-CDK14, anti-CDK16, anti-CDK2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each kinase at different concentrations of this compound.

    • The reduction in band intensity with increasing concentrations of this compound indicates competitive binding.

Pulldown_Workflow Lysate Prepare HCT116 cell lysate Preincubate Pre-incubate lysate with This compound Lysate->Preincubate Add_Probe Add biotinylated probe (biotin-FMF-03-198-2) Preincubate->Add_Probe Pulldown Pull-down with streptavidin beads Add_Probe->Pulldown Wash Wash beads Pulldown->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE and Western Blot Elute->SDS_PAGE Detect Probe with anti-CDK14, -CDK16, -CDK2 antibodies SDS_PAGE->Detect

Workflow for competitive pull-down and immunoblotting.

Conclusion

This compound is an indispensable tool for the study of TAIRE family kinases. Its reversible binding mechanism provides a clear control for dissecting the specific effects of covalent inhibition by its analog, FMF-04-159-2. The data and protocols presented in this guide offer a robust framework for researchers to utilize this compound in their investigations into the roles of CDK14 and CDK16 in cellular processes and as potential therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of FMF-04-159-R, a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16. This compound serves as a crucial control for its covalent counterpart, FMF-04-159-2, enabling the specific investigation of covalent versus reversible kinase inhibition.

Introduction

This compound is a valuable chemical probe for studying the biological functions of the TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18), which have been implicated in various cancers.[1] Its reversible binding mechanism allows for the dissection of pharmacological effects attributable to continuous target engagement versus those arising from transient inhibition. These notes detail its biochemical and cellular characterization, providing protocols for its application in kinase inhibition assays, cellular target engagement studies, and cell cycle analysis.

Data Presentation

Biochemical and Cellular Potency

The following tables summarize the inhibitory activity of this compound and its covalent analog FMF-04-159-2 against various kinases, providing a comparative view of their potency and selectivity.

Table 1: Biochemical and Cellular IC50 Values

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound CDK14Kinase Activity Assay140
CDK16Kinase Activity Assay6
CDK14NanoBRET Cellular Target Engagement563[2]
CDK2Kinase Activity Assay493
FMF-04-159-2 CDK14Kinase Activity Assay88[3][4]
CDK16Kinase Activity Assay10[3][4]
CDK14NanoBRET Cellular Target Engagement39.6 - 40[2][3][4]
CDK2Kinase Activity Assay256[3][4]

Table 2: Cellular Effects in HCT116 Cells

CompoundEffectObservation
This compound Cell CycleModest increase in G1 and G2/M phases, with a reduction in S-phase.[2]
Target Engagement (Washout)Inhibition of CDK14 is reversed after washout.[2]
FMF-04-159-2 Cell CycleSignificant increase in G2/M phase.[2]
Target Engagement (Washout)Sustained inhibition of CDK14 after washout, indicating covalent binding.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against purified kinases.

Materials:

  • Purified recombinant CDK14/Cyclin Y and CDK16/Cyclin Y

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (at Km for each kinase)

  • Substrate peptide

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a suitable microplate, add the kinase, substrate peptide, and this compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for the optimized time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the binding of this compound to CDK14 in live cells.

Materials:

  • HCT116 cells transiently expressing CDK14-NanoLuc® fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound (dissolved in DMSO)

  • Multi-well plate suitable for luminescence measurements

Procedure:

  • Seed the transfected HCT116 cells in a white-walled, multi-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO as a vehicle control for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Gate the cell populations corresponding to G1, S, and G2/M phases of the cell cycle and quantify the percentage of cells in each phase.

Visualizations

G cluster_0 Cell Cycle Regulation by CDK14 cluster_1 Inhibition by this compound Cyclin Y Cyclin Y Active Complex CDK14/Cyclin Y Cyclin Y->Active Complex CDK14 CDK14 CDK14->Active Complex LRP6 LRP6 (Substrate) Active Complex->LRP6 Phosphorylates pLRP6 Phosphorylated LRP6 LRP6->pLRP6 Wnt Signaling Wnt Signaling Pathway pLRP6->Wnt Signaling Cell Proliferation Cell Proliferation Wnt Signaling->Cell Proliferation This compound This compound This compound->Active Complex Reversible Inhibition

Caption: Signaling pathway of CDK14 and its inhibition by this compound.

G cluster_0 Experimental Workflow: Covalent vs. Reversible Inhibition cluster_1 FMF-04-159-2 (Covalent) cluster_2 This compound (Reversible) Start HCT116 Cells Treatment Treat with Inhibitor (4 hours) Start->Treatment Washout Compound Washout (2 hours) Treatment->Washout Lysis Cell Lysis Washout->Lysis Analysis Target Engagement Assay (e.g., Immunoblot) Lysis->Analysis Inhibition_Covalent Sustained Inhibition Inhibition_Reversible Reversed Inhibition

Caption: Workflow for comparing covalent and reversible CDK14 inhibitors.

G This compound This compound CDK14 CDK14 This compound->CDK14 Inhibits (140 nM) CDK16 CDK16 This compound->CDK16 Inhibits (6 nM) CDK2 CDK2 This compound->CDK2 Binds (493 nM) TAIRE Family Pan-TAIRE Kinase Inhibition CDK14->TAIRE Family CDK16->TAIRE Family CellCycle G1/G2/M Arrest CDK2->CellCycle TAIRE Family->CellCycle

Caption: Logical relationship of this compound targets and cellular effects.

References

Application Notes and Protocols for FMF-04-159-R: An In Vitro Guide for CDK14/16 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16).[1][2] It serves as a crucial tool for studying the biological functions of these TAIRE family kinases and acts as a reversible control for the covalent inhibitor FMF-04-159-2.[1] This document provides detailed protocols for in vitro assays to characterize the interaction of this compound with its targets and its effects on cellular processes.

CDK14 and CDK16 are involved in crucial cellular signaling pathways, including the Wnt signaling pathway, which regulates cell proliferation and differentiation.[3][4][5][6] Dysregulation of these kinases has been implicated in various diseases, including cancer.[7] These application notes will guide researchers in setting up robust in vitro assays to investigate the inhibitory potential of this compound and similar compounds.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized using various in vitro assays. The following table summarizes the reported IC50 values.

TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay140[1]
CDK16Kinase Activity Assay6[1]
CDK14NanoBRET Target Engagement Assay563[1]
CDK2Kinase Activity Assay493[1]
CDK14LanthaScreen Binding Assay149[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental setup, the following diagrams are provided.

CDK14_Signaling_Pathway CDK14/16 Signaling Pathway Inhibition cluster_input Upstream Signals cluster_receptor Receptor Complex cluster_downstream Downstream Cascade Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK3b GSK3b Dishevelled->GSK3b | Beta-Catenin Beta-Catenin GSK3b->Beta-Catenin | TCF/LEF TCF/LEF Beta-Catenin->TCF/LEF Gene_Transcription Gene Transcription (Proliferation, etc.) TCF/LEF->Gene_Transcription CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP5/6 P This compound This compound This compound->CDK14_CyclinY Inhibits

Caption: Inhibition of the Wnt signaling pathway by this compound.

In_Vitro_Assay_Workflow General In Vitro Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Compound Addition to Cells Cell_Culture->Treatment Compound_Prep This compound Serial Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Reagent Addition of Assay Reagent Incubation->Assay_Reagent Detection Signal Detection (Luminescence/FRET) Assay_Reagent->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: A generalized workflow for in vitro cell-based assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from the general principles of NanoBRET™ assays and is intended to determine the apparent affinity of this compound for CDK14 or CDK16 in live cells.[9][10][11]

Materials:

  • HEK293 cells

  • CDK14-NanoLuc® fusion vector and corresponding Cyclin expression vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Tracer K-10

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET signals

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the CDK14-NanoLuc® fusion vector and its corresponding cyclin expression vector using a suitable transfection reagent.

    • Plate the transfected cells in white, 96-well assay plates and incubate overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Opti-MEM® I medium.

  • Assay Procedure:

    • Add the diluted this compound to the wells containing the transfected cells.

    • Add the NanoBRET® Tracer K-10 to all wells at a final concentration optimized for the specific CDK target.[12]

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® assay to assess the effect of this compound on cell proliferation, a downstream functional consequence of CDK inhibition.[13][14][15]

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the chosen cell line in opaque-walled 96-well plates at a density that ensures logarithmic growth during the experiment.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plates for a predetermined period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

  • Signal Detection:

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental values.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound. By utilizing biochemical and cell-based assays, researchers can effectively investigate its inhibitory potency against CDK14 and CDK16, and elucidate its impact on cellular signaling and proliferation. These methodologies are fundamental for the preclinical evaluation of CDK inhibitors in drug discovery and development.

References

FMF-04-159-R: A Reversible Inhibitor of CDK14 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE subfamily of kinases. It serves as a crucial control for its covalent counterpart, FMF-04-159-2, enabling researchers to distinguish between reversible and irreversible inhibitory effects in cellular and biochemical assays. This document provides detailed application notes and protocols for the use of this compound in studying CDK14 biology.

Introduction

Cyclin-Dependent Kinase 14 (CDK14), also known as PFTK1, is an understudied serine/threonine kinase. It has been implicated in various cellular processes, including cell cycle progression and the Wnt signaling pathway.[1][2][3][4] Overexpression of CDK14 has been linked to several cancers, making it a potential therapeutic target.[5] this compound provides a valuable tool for investigating the pharmacological consequences of reversible CDK14 inhibition.

Chemical and Physical Properties

PropertyValue
Molecular Weight 685.02 g/mol [6]
Formula C₂₈H₃₂Cl₃N₇O₅S[6]
Purity ≥98%[6]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol[6]
Storage Store at -20°C[6]
CAS Number 2741262-15-5[6]

Biological Activity and Selectivity

This compound is a potent inhibitor of CDK14 and CDK16. Its inhibitory activity has been characterized in various assays, as summarized in the table below. It also exhibits binding to CDK2 at higher concentrations.[6]

TargetAssay TypeIC₅₀ (nM)
CDK16 Kinase Activity Assay6[6]
CDK14 Kinase Activity Assay140[6]
CDK14 LanthaScreen Binding Assay149[7]
CDK14 BRET Assay563[6][7]
CDK2 Kinase Activity Assay493[6]

Signaling Pathway

CDK14 is a component of the Wnt signaling pathway, which is crucial for embryonic development and adult tissue homeostasis. It can act as a cell-cycle regulator of the Wnt pathway during the G2/M phase by phosphorylating LRP6, leading to the activation of the canonical Wnt signaling pathway.[3]

CDK14_Wnt_Signaling cluster_receptor Plasma Membrane cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6 LRP6 Axin Axin Dishevelled->Axin Inhibits BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes CDK14 CDK14 CDK14->LRP6 Phosphorylates (Ser1490) FMF_04_159_R This compound FMF_04_159_R->CDK14 Inhibits BetaCatenin_n->TCF_LEF

CDK14 in the Canonical Wnt Signaling Pathway.

Experimental Protocols

Stock Solution Preparation

To prepare a 10 mM stock solution of this compound (MW: 685.02 g/mol ), dissolve 6.85 mg of the compound in 1 mL of DMSO. For a 100 mM stock, dissolve 68.5 mg in 1 mL of DMSO.[6] Mix by vortexing until the solid is completely dissolved. Store the stock solution at -20°C.

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against CDK14 in a biochemical assay.

Materials:

  • Recombinant human CDK14/CycY

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration near the Km for CDK14)

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

  • Add 2.5 µL of the CDK14/CycY enzyme solution in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol describes how to measure the engagement of this compound with CDK14 in live cells using the NanoBRET™ technology.

Materials:

  • HEK293 cells

  • CDK14-NanoLuc® fusion vector

  • NanoBRET™ Tracer

  • Opti-MEM® I Reduced Serum Medium

  • This compound stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

Procedure:

  • Co-transfect HEK293 cells with the CDK14-NanoLuc® fusion vector.

  • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the diluted this compound or DMSO control to the wells.

  • Add the NanoBRET™ Tracer to all wells.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor.

  • Add the detection reagent to each well.

  • Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Calculate the NanoBRET™ ratio and determine the IC₅₀ value from the dose-response curve.

experimental_workflow cluster_biochem Biochemical Workflow cluster_cell Cellular Workflow start Start prep_compound Prepare this compound Stock Solution (DMSO) start->prep_compound serial_dilution Serial Dilution of This compound prep_compound->serial_dilution biochem_assay In Vitro Kinase Assay add_enzyme_substrate Add Enzyme, Substrate, and ATP biochem_assay->add_enzyme_substrate cell_assay Cell-Based Assay (e.g., NanoBRET™) transfect_cells Transfect Cells with CDK14-NanoLuc® cell_assay->transfect_cells serial_dilution->biochem_assay serial_dilution->cell_assay incubation Incubate add_enzyme_substrate->incubation detection Detect Kinase Activity (e.g., Luminescence) incubation->detection data_analysis_biochem Calculate IC₅₀ detection->data_analysis_biochem end End data_analysis_biochem->end treat_cells Treat Cells with This compound and Tracer transfect_cells->treat_cells measure_bret Measure BRET Signal treat_cells->measure_bret data_analysis_cell Calculate IC₅₀ measure_bret->data_analysis_cell data_analysis_cell->end

References

Application Notes and Protocols: FMF-04-159-R Treatment in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of FMF-04-159-R, a reversible pan-TAIRE family and CDK2 kinase inhibitor, on the human colorectal carcinoma cell line HCT116. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its biological activities.

Introduction

This compound is a potent, reversible inhibitor of cyclin-dependent kinase 14 (CDK14) and CDK16, and also demonstrates inhibitory activity against CDK2.[1][2] As a non-covalent counterpart to the covalent inhibitor FMF-04-159-2, it serves as a crucial tool for dissecting the reversible effects of pan-TAIRE and CDK2 inhibition on cellular processes. This document outlines the observed effects of this compound on HCT116 cell proliferation and cell cycle progression, and provides detailed methodologies for their assessment.

Data Presentation

Table 1: Effect of this compound on HCT116 Cell Proliferation
ConcentrationMean Viability (%)Standard Deviation
Vehicle (DMSO)100± 5.2
1 µM85.3± 4.5
5 µM62.1± 3.8
10 µM41.7± 2.9
25 µM25.4± 2.1
50 µM15.8± 1.5

Note: The data presented in this table is hypothetical and serves as an illustrative example of results that could be obtained from a CellTiter-Glo® assay. Actual results may vary.

Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound
Treatment (24h)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)45.235.119.7
10 µM this compound55.820.323.9

Note: The data presented in this table is hypothetical, illustrating the expected trend of an increase in G1 and G2/M phases and a decrease in S phase as described in the literature. Actual quantitative results may differ.

Table 3: Apoptosis Analysis of HCT116 Cells Treated with this compound
Treatment (48h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)95.12.52.4
10 µM this compound93.53.13.4

Note: There is currently no publicly available data on whether this compound induces apoptosis in HCT116 cells. The data in this table is hypothetical and assumes no significant induction of apoptosis based on available information for similar CDK2 inhibitors that primarily cause cell cycle arrest.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound in HCT116 Cells cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCT116 HCT116 Cell Culture Treatment Treat with this compound (various concentrations and time points) HCT116->Treatment Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo®) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis TargetEngagement Target Engagement (NanoBRET™ Assay) Treatment->TargetEngagement DataAnalysis Quantitative Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) Proliferation->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis TargetEngagement->DataAnalysis

Caption: Workflow for investigating this compound effects in HCT116 cells.

signaling_pathway Proposed Signaling Pathway of this compound in HCT116 Cells cluster_TAIRE TAIRE Kinases cluster_CDK2 CDK2 Complex cluster_cell_cycle Cell Cycle Progression FMF This compound CDK14 CDK14 FMF->CDK14 inhibition CDK16 CDK16 FMF->CDK16 inhibition CDK2_CyclinE CDK2/Cyclin E FMF->CDK2_CyclinE inhibition CDK2_CyclinA CDK2/Cyclin A FMF->CDK2_CyclinA inhibition G2_M G2/M Transition CDK14->G2_M promotes G1_S G1/S Transition CDK2_CyclinE->G1_S promotes S_Phase S Phase Progression CDK2_CyclinA->S_Phase promotes G1_S->S_Phase S_Phase->G2_M

Caption: this compound inhibits TAIRE kinases and CDK2, leading to cell cycle arrest.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed HCT116 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control with DMSO alone.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 48 hours.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells can be quantified.

NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the engagement of this compound with CDK14 in live HCT116 cells. Specific details may vary based on the commercially available assay kit.

Materials:

  • HCT116 cells

  • CDK14-NanoLuc® fusion vector and appropriate tracer (Promega)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • This compound

  • 96-well white assay plates

  • Nano-Glo® Live Cell Reagent

  • Luminometer capable of measuring BRET

Procedure:

  • Transfect HCT116 cells with the CDK14-NanoLuc® fusion vector according to the manufacturer's protocol.

  • Plate the transfected cells in 96-well white assay plates and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the tracer in Opti-MEM®.

  • Add the tracer to all wells, followed by the addition of this compound or vehicle control.

  • Incubate the plate at 37°C for the desired time (e.g., 2 hours).

  • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

  • Add the Nano-Glo® reagent to each well.

  • Read the donor and acceptor luminescence signals on a BRET-capable luminometer.

  • Calculate the BRET ratio and determine the IC50 value for target engagement.

References

Application Notes and Protocols: FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), with IC50 values of 140 nM and 6 nM, respectively, in kinase activity assays.[1] It also demonstrates binding to CDK2 with an IC50 of 493 nM.[1] This compound serves as a crucial reversible control for its covalent counterpart, FMF-04-159-2, allowing for the differentiation between reversible and covalent binding effects in cellular studies.[2] this compound's mechanism of action is centered on the inhibition of the TAIRE kinase family, which plays a role in cell cycle regulation and Wnt signaling pathways.[2]

Reconstitution Protocol

Proper reconstitution of this compound is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing stock solutions.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol (EtOH)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Before opening, bring the vial of this compound powder to room temperature.

  • Briefly centrifuge the vial to ensure all powder is collected at the bottom.

  • Based on the desired stock concentration and the solubility data below, calculate the required volume of solvent.

  • Add the appropriate volume of anhydrous DMSO or ethanol to the vial.

  • Vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Solubility Data
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10068.5
Ethanol5034.25
Data sourced from Tocris Bioscience and R&D Systems.[1]

Storage Conditions

To maintain the integrity and activity of this compound, it is imperative to adhere to the recommended storage conditions.

Storage Summary
FormStorage TemperatureShelf Life
Solid Powder-20°C3 years
In Solvent-80°C6 months
-20°C1 month
Data sourced from MedChemExpress.[3]

Experimental Workflow: Reconstitution and Storage

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: this compound (Solid Powder) bring_to_rt Bring to Room Temperature start->bring_to_rt centrifuge Centrifuge Vial bring_to_rt->centrifuge calc_vol Calculate Solvent Volume centrifuge->calc_vol add_solvent Add DMSO or Ethanol calc_vol->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_minus_80 Store at -80°C (up to 6 months) aliquot->store_minus_80 store_minus_20 Store at -20°C (up to 1 month) aliquot->store_minus_20

Caption: Workflow for the reconstitution and storage of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a reversible inhibitor of CDK14 and CDK16, which are members of the TAIRE kinase family. These kinases are involved in the regulation of the cell cycle. Specifically, CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive cell cycle progression. Deregulation of the Wnt signaling pathway is a hallmark of some cancers, and CDK14 has been implicated in the stabilization of β-catenin, a key component of this pathway.[2] By inhibiting CDK14, this compound can modulate Wnt signaling.

G cluster_cdk TAIRE Kinase Family cluster_pathway Downstream Effects FMF This compound CDK14 CDK14 FMF->CDK14 Inhibits CDK16 CDK16 FMF->CDK16 Inhibits Wnt Wnt Signaling (β-catenin stabilization) CDK14->Wnt Modulates CellCycle Cell Cycle Progression CDK14->CellCycle Regulates CDK16->CellCycle Regulates CyclinY Cyclin Y CyclinY->CDK14 Activates

Caption: this compound inhibits CDK14/16, affecting cell cycle and Wnt signaling.

Application Notes

  • Reversible Control: this compound is the recommended reversible control for the covalent CDK14 inhibitor FMF-04-159-2. When used in parallel, these compounds can help researchers distinguish between the effects of reversible and covalent inhibition of CDK14.[2]

  • Cell Cycle Analysis: Due to its role in inhibiting CDKs, this compound can be utilized in cell-based assays to study cell cycle arrest.[2]

  • Wnt Signaling Research: Given the link between CDK14 and the Wnt pathway, this compound is a valuable tool for investigating the role of CDK14 in Wnt-dependent cellular processes and diseases such as colorectal cancer.[2]

  • Kinase Profiling: This inhibitor can be used in kinase profiling assays to investigate the selectivity of other potential CDK inhibitors.

References

Application Notes and Protocols for FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16.[1] It also exhibits binding activity towards CDK2. This compound serves as a crucial negative control for its covalent counterpart, FMF-04-159-2, allowing researchers to distinguish between reversible and irreversible inhibitory effects in cellular and biochemical assays. This compound is a valuable tool for investigating the roles of the TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18) in various biological processes, including cell cycle regulation.

Data Presentation

In Vitro and Cellular Activity of this compound
TargetAssay TypeIC50 (nM)Cell LineNotesReference
CDK14Kinase Activity Assay140-Biochemical assay.
CDK14NanoBRET Assay563HCT116Cellular target engagement assay.[2]
CDK14Biochemical Binding Assay149-Biochemical assay.[2]
CDK16Kinase Activity Assay6-Biochemical assay.
CDK2Kinase Activity Assay493-Biochemical assay.
CDK2NanoBRET Assay493HCT116Cellular target engagement assay.[2][2]
Recommended Working Concentrations in Cellular Assays
ApplicationCell LineConcentration RangeNotesReference
Competition Pull-Down AssayHCT116Up to 1 µMUsed to demonstrate the reversible binding nature of the inhibitor. Failed to block pull-down of CDK14 at concentrations up to 1 µM.[2][2]
Cell Cycle AnalysisHCT116Not explicitly stated, but used as a control for FMF-04-159-2Induced a modest increase in G1 and G2/M phases and a reduction in S-phase cells.[2][2]

Experimental Protocols

Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is a generalized procedure for assessing the intracellular target engagement of this compound with its target kinases.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Pen/Strep

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGene HD)

  • Plasmid DNA for NanoLuc®-kinase fusion protein

  • NanoBRET™ Tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm

Procedure:

  • Cell Transfection:

    • Culture HEK293T cells in DMEM.

    • Prepare a transfection mix with the NanoLuc®-kinase fusion protein plasmid DNA and transfection reagent in Opti-MEM® according to the manufacturer's instructions.

    • Add the transfection mix to HEK293T cells and incubate for 18-24 hours to allow for protein expression.[3]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound in Opti-MEM® to the desired final concentrations.

  • Assay Plate Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Add the cell suspension to the wells of a white 384-well plate.

    • Add the diluted this compound to the appropriate wells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate the plate at 37°C with 5% CO2 for 2 hours to allow for compound and tracer to reach equilibrium with the target protein.[3]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a plate reader, measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[3]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Competition Pull-Down Assay

This protocol describes a competition pull-down assay to assess the ability of this compound to compete with a biotinylated probe for binding to target kinases in a cellular lysate.

Materials:

  • HCT116 cells

  • Lysis buffer (e.g., IP lysis buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with protease and phosphatase inhibitors)

  • Biotinylated kinase inhibitor probe (e.g., biotin-FMF-03-198-2)[2]

  • This compound

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., Lysis buffer with adjusted salt concentration)

  • SDS-PAGE sample buffer

  • Primary antibodies against target kinases (e.g., CDK14, CDK16, CDK2)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis:

    • Culture HCT116 cells to confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).[2]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysate by centrifugation.

  • Probe Incubation and Pull-Down:

    • Incubate the cell lysate with the biotinylated kinase inhibitor probe for 1-2 hours at 4°C with gentle rotation.

    • While incubating, wash the streptavidin magnetic beads with lysis buffer.

    • Add the pre-washed beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C.[4]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.[4]

  • Elution and Western Blot Analysis:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target kinases, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate.[4]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • HCT116 cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells and allow them to attach.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate on ice for at least 30 minutes.[5]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.[5]

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_S CDK2 CyclinE->CDK2_S activates DNA_Replication DNA Replication CDK2_S->DNA_Replication initiates CDK1 CDK1 DNA_Replication->CDK1 leads to activation of Mitosis Mitosis CDK1->Mitosis drives FMF_04_159_R This compound FMF_04_159_R->CDK2_S inhibits CDK14_16 CDK14/CDK16 FMF_04_159_R->CDK14_16 inhibits CDK14_16->pRb can also phosphorylate Growth_Factors Growth Factors Growth_Factors->CyclinD

Caption: Simplified overview of the cell cycle regulation by CDKs and the points of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Determining Working Concentration start Seed cells and treat with a dose range of this compound lysis Lyse cells and quantify protein concentration start->lysis western_blot Perform Western Blot for a downstream target (e.g., phospho-pRb) lysis->western_blot analysis Analyze band intensity to determine the optimal inhibitory concentration western_blot->analysis end Select working concentration for functional assays analysis->end

Caption: General workflow for determining the working concentration of this compound in a cell-based assay.

References

Application Notes and Protocols for FMF-04-159-R Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of cyclin-dependent kinase 14 (CDK14) and CDK16, with IC50 values of 140 nM and 6 nM, respectively, in kinase activity assays.[1] It also demonstrates binding to CDK2 with an IC50 of 493 nM.[1] This small molecule serves as a crucial reversible control for its covalent counterpart, FMF-04-159-2, in cellular studies to delineate the effects of covalent versus reversible kinase inhibition.[1][2] Understanding the cell permeability of this compound is fundamental to interpreting its biological activity in cell-based assays and predicting its potential pharmacokinetic properties.

This document provides detailed application notes and a protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 assay is considered a gold standard for in vitro prediction of human intestinal absorption of drugs.[3]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
CDK14Kinase Activity Assay140
CDK16Kinase Activity Assay6
CDK14BRET Assay563
CDK2Kinase Activity Assay493

Table 2: Caco-2 Permeability Classification

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Oral Absorption
< 1.0LowPoor
1.0 - 10.0ModerateModerate
> 10.0HighHigh

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol is designed to determine the bidirectional permeability of this compound across a Caco-2 cell monolayer, which is a well-established in vitro model for predicting human intestinal absorption.

Materials:

  • This compound

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Lucifer yellow

  • Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4][5]

  • Monolayer Integrity Test:

    • Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

    • Additionally, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side after a defined incubation period. A low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add HBSS containing the test concentration of this compound (e.g., 10 µM) to the apical (donor) compartment.[5]

      • Add fresh HBSS to the basolateral (receiver) compartment.

      • Incubate at 37°C for 2 hours.[5]

      • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Basolateral to Apical (B→A) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add HBSS containing the same concentration of this compound to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment.

      • Incubate at 37°C for 2 hours.

      • Collect samples from both the apical and basolateral compartments.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of permeation of the compound across the cells.

        • A is the surface area of the membrane.

        • C₀ is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B→A) / Papp (A→B)

      • An efflux ratio ≥2 suggests that the compound may be a substrate for active efflux transporters.[5]

Mandatory Visualization

G cluster_workflow Caco-2 Permeability Assay Workflow start Start culture Culture Caco-2 cells on Transwell inserts (21-28 days) start->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity prep Prepare this compound dosing solution integrity->prep transport_ab Apical to Basolateral (A->B) Transport Assay prep->transport_ab transport_ba Basolateral to Apical (B->A) Transport Assay prep->transport_ba sampling Collect samples from apical and basolateral compartments transport_ab->sampling transport_ba->sampling analysis Quantify this compound concentration (LC-MS/MS) sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation end End calculation->end

Caption: Caco-2 Permeability Assay Workflow for this compound.

G cluster_pathway CDK14/16 Signaling Pathway Inhibition FMF_R This compound CDK14_16 CDK14/CDK16 FMF_R->CDK14_16 Reversible Inhibition Substrate Substrate Proteins (e.g., LRP6) CDK14_16->Substrate Targets CyclinY Cyclin Y CyclinY->CDK14_16 Activation Phosphorylation Phosphorylation Substrate->Phosphorylation Leads to CellCycle Cell Cycle Progression (G2/M) Phosphorylation->CellCycle Regulates

Caption: Inhibition of CDK14/16 Signaling by this compound.

G cluster_logic Assay Logic: Permeability and Activity Permeability High Cell Permeability Intracellular Sufficient Intracellular Concentration Permeability->Intracellular is required for Target Target Engagement (CDK14/16) Intracellular->Target enables Biological Observed Biological Effect Target->Biological leads to

Caption: Logical Flow from Cell Permeability to Biological Effect.

References

FMF-04-159-R: A Reversible Inhibitor for Investigating TAIRE Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16, members of the understudied TAIRE family of kinases. It also demonstrates activity against CDK2. This molecule serves as a crucial tool for researchers in cell biology and drug discovery, particularly as a negative control for its covalent counterpart, FMF-04-159-2. The reversible nature of this compound allows for the differentiation of cellular effects arising from transient versus permanent kinase inhibition, aiding in the elucidation of the specific roles of TAIRE family kinases in various biological processes, including cell cycle regulation and signaling pathways.

Biochemical and Cellular Activity

This compound has been characterized in various biochemical and cellular assays to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay139.1[1]
CDK16Kinase Activity Assay5.9[1]
CDK14NanoBRET Assay563[2][3]
CDK2NanoBRET Assay493[2][3]

Signaling Pathways

CDK14, a primary target of this compound, is implicated in the regulation of the Wnt signaling pathway and cell cycle progression. Its inhibition can therefore impact these fundamental cellular processes.

CDK14_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6 LRP6 Co-receptor LRP6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | BetaCatenin β-Catenin GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression CDK14 CDK14 CDK14->LRP6 P CellCycle Cell Cycle Progression (G2/M) CDK14->CellCycle FMF This compound FMF->CDK14 |

CDK14 in Wnt Signaling and Cell Cycle

Experimental Protocols

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol is adapted from methodologies used to characterize the interaction of this compound with its kinase targets in live cells.

Objective: To quantify the potency of this compound in engaging CDK14 and CDK2 in living cells.

Materials:

  • HCT116 cells

  • CDK14-NanoLuc® fusion vector

  • CDK2-NanoLuc® fusion vector

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound

  • White, 96-well assay plates

  • Luminometer capable of measuring luminescence and BRET signals

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HCT116 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect HCT116 cells with the respective CDK-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Plating for Assay: 24 hours post-transfection, harvest the cells and resuspend them in DMEM with 10% FBS. Plate the cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to all wells. Read the plate within 10 minutes on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET_Workflow start Start seed Seed HCT116 cells start->seed transfect Transfect with CDK-NanoLuc® vector seed->transfect plate Plate cells in 96-well plate transfect->plate treat Add this compound serial dilutions plate->treat tracer Add NanoBRET™ tracer treat->tracer incubate Incubate for 2 hours tracer->incubate detect Add substrate and read BRET signal incubate->detect analyze Analyze data and determine IC50 detect->analyze end End analyze->end

NanoBRET™ Target Engagement Workflow
Protocol 2: Immunoblotting for Target Engagement and Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation of CDK14 substrates and downstream signaling proteins.

Materials:

  • HCT116 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-LRP6 (Ser1490), anti-LRP6, anti-phospho-Rb (Ser780), anti-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

Applications in Research

  • Probing TAIRE Family Kinase Biology: As a potent and reversible inhibitor of CDK14 and CDK16, this compound is an invaluable tool for studying the roles of these under-characterized kinases in cellular processes.

  • Wnt Signaling Pathway Research: this compound can be used to investigate the involvement of CDK14 in the Wnt signaling pathway, which is crucial in development and disease.

  • Cell Cycle Studies: The inhibitory effect of this compound on CDK14 and CDK2 allows for the study of their roles in cell cycle progression, particularly at the G2/M transition.[4]

  • Control for Covalent Inhibitors: this compound is the recommended reversible control for the covalent inhibitor FMF-04-159-2.[2] This allows researchers to distinguish between the effects of reversible and irreversible inhibition of CDK14.

  • Cancer Research: Given the overexpression of CDK14 in some cancers, this compound can be used to explore the therapeutic potential of targeting this kinase.

  • Neuroscience Research: Emerging research suggests a role for CDK14 in neurological disorders, opening up avenues for the use of this compound in this field.

References

Application Notes and Protocols for FMF-04-159-R in Kinase Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-dependent Kinase 14 (CDK14) and Cyclin-dependent Kinase 16 (CDK16)[1][2][3]. It also exhibits binding affinity for CDK2[1][2]. This small molecule serves as a valuable research tool for investigating the biological roles of these kinases, particularly in the context of cell cycle regulation and cancer biology. This compound is the reversible control compound for the covalent inhibitor FMF-04-159-2, allowing for the specific dissection of covalent versus non-covalent inhibitory effects in cellular and biochemical assays[4]. These application notes provide detailed protocols for utilizing this compound in kinase activity screening assays to identify and characterize inhibitors of CDK14 and related kinases.

While initial interest may associate various signaling pathways with kinase inhibitors, it is crucial to note that this compound's primary characterized targets are within the Cyclin-dependent Kinase family. Receptor-Interacting Protein Kinase 2 (RIPK2) is a key signaling molecule in the NOD-like receptor pathway, activating NF-κB and MAPK signaling cascades[5][6][7]. However, the direct activity of this compound on RIPK2 has not been established in the provided literature. The protocols outlined below are therefore focused on its known targets.

Data Presentation

Table 1: Inhibitory Activity of this compound against various kinases.

KinaseAssay TypeIC50 (nM)Reference
CDK16Kinase Activity Assay6[1][2]
CDK14Kinase Activity Assay140[1][2]
CDK14BRET Assay563[1][2][4]
CDK2Kinase Activity Assay493[1][2][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay using ADP-Glo™

This protocol is a generalized procedure for measuring the kinase activity of CDK14/16 in the presence of this compound or other test compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK14/CycY or CDK16/CycY enzyme

  • This compound

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 µM to 0.01 nM. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted this compound or control (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (e.g., 10 ng of CDK14/CycY) to each well.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mix in kinase buffer. The final concentration of ATP should be at or near the Km for the specific kinase.

    • Add 2 µL of the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes how to measure the engagement of this compound with CDK14 in live cells, which is crucial for confirming its cellular potency.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Plasmid encoding CDK14-NanoLuc® fusion protein

  • Plasmid encoding a fluorescent tracer that binds to the kinase of interest

  • Lipofectamine® 3000 (or other transfection reagent)

  • Opti-MEM® I Reduced Serum Medium

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

  • Plate reader capable of measuring BRET signals (450 nm and 610 nm)

Procedure:

  • Cell Transfection:

    • Co-transfect HCT116 cells with the CDK14-NanoLuc® fusion vector and the tracer vector at an optimized ratio.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Add the compound dilutions to the cells and incubate for a desired period (e.g., 2 hours).

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to the wells.

    • Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the vehicle control (DMSO).

    • Plot the normalized BRET ratios against the compound concentration and fit to a dose-response curve to determine the IC50 value for target engagement.

Visualizations

G cluster_0 NOD1/2 Signaling Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 CARD-CARD interaction TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: Simplified signaling pathway of RIPK2 downstream of NOD1/2 receptors.

G cluster_workflow Kinase Activity Screening Workflow A 1. Compound Dilution (this compound) B 2. Add Kinase (e.g., CDK14/CycY) A->B C 3. Add Substrate/ATP (Initiate Reaction) B->C D 4. Incubate (60 min, RT) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction) D->E F 6. Incubate (40 min, RT) E->F G 7. Add Kinase Detection Reagent F->G H 8. Incubate (30 min, RT) G->H I 9. Measure Luminescence H->I J 10. Data Analysis (IC50 determination) I->J

Caption: Experimental workflow for in vitro kinase activity screening.

G cluster_principle Assay Principle Kinase Kinase (e.g., CDK14) Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor This compound Inhibitor->Kinase PhosphoSubstrate Phosphorylated Substrate Reaction->PhosphoSubstrate ADP ADP Reaction->ADP

Caption: Logical relationship of the kinase inhibition assay principle.

References

Troubleshooting & Optimization

Technical Support Center: FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with FMF-04-159-R.

This compound Solubility Data

This compound is a potent and reversible inhibitor of Cyclin-dependent Kinase 14 (CDK14) and CDK16.[1][2] It also shows binding to CDK2.[2] Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL)
DMSO100 mM68.5 mg/mL
Ethanol50 mM34.25 mg/mL

Molecular Weight: 685.02 g/mol [2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[2] Ethanol can also be used, with a maximum solubility of 50 mM.[2]

Q2: How should I store the this compound stock solution?

A2: Store the this compound stock solution at -20°C for long-term stability.[2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous buffers. This compound has poor aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium.

Q4: What is the expected appearance of a successfully dissolved this compound solution?

A4: A successfully dissolved solution of this compound in DMSO or ethanol should be a clear, colorless to pale-colored solution, free of any visible particulates.

Troubleshooting Guide

Q5: I am having trouble dissolving this compound in DMSO. What should I do?

A5: If you are experiencing difficulty dissolving this compound in DMSO, consider the following steps:

  • Ensure the solvent is pure and anhydrous. DMSO is hygroscopic and absorbed water can affect its solvating power. Use fresh, high-quality DMSO.

  • Gently warm the solution. Warming the solution to 37°C can aid in dissolution.

  • Vortex or sonicate the solution. Mechanical agitation can help to break up any clumps of powder and increase the rate of dissolution.

Q6: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A6: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the final concentration. The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution. While it is important to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a surfactant or co-solvent. For in vivo studies, formulations with surfactants like Tween-80 or co-solvents like PEG300 can improve solubility. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the stock solution to the buffer with vigorous stirring. This can help to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Weigh the this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.85 mg of this compound (M.W. 685.02 g/mol ).

  • Add DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 6.85 mg, you would add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C and/or sonicate for a few minutes until the powder is completely dissolved and the solution is clear.

  • Store the stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Visualizations

This compound Solubility Troubleshooting Workflow Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolving this compound issue Issue: Compound not dissolving or precipitating start->issue check_solvent Check Solvent Quality (Anhydrous DMSO?) issue->check_solvent In initial stock precip_dilution Precipitation upon aqueous dilution? issue->precip_dilution Upon dilution agitate Increase Agitation (Vortex/Sonicate) check_solvent->agitate warm Gently Warm Solution (e.g., 37°C) agitate->warm success Success: Clear Solution warm->success Resolved fail Still Issues: Consult Technical Support warm->fail Not Resolved lower_conc Lower Final Concentration precip_dilution->lower_conc inc_dmso Increase Final DMSO % (with vehicle control) lower_conc->inc_dmso use_surfactant Consider Surfactants/Co-solvents (e.g., Tween-80, PEG300) inc_dmso->use_surfactant use_surfactant->success Resolved use_surfactant->fail Not Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

This compound Signaling Pathway Inhibition Conceptual Signaling Pathway Inhibition by this compound CDK14 CDK14 Substrate Substrate CDK14->Substrate phosphorylates CDK16 CDK16 CDK16->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Process Downstream Cellular Process (e.g., Cell Cycle Progression) Phospho_Substrate->Cellular_Process FMF_04_159_R This compound FMF_04_159_R->CDK14 inhibits FMF_04_159_R->CDK16 inhibits

References

Technical Support Center: Optimizing FMF-04-159-R Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of FMF-04-159-R for experimental success. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to inform your studies.

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems researchers face when working with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect 1. Compound Degradation: this compound may be unstable in your specific cell culture media over long incubation periods.2. Suboptimal Concentration: The concentration used may be too low to achieve effective inhibition of CDK14/16 in your cell model.3. Cell Line Insensitivity: The targeted pathway may not be critical for the phenotype being measured in your chosen cell line.1. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your media. Consider refreshing the media with a fresh compound for long-term experiments.2. Dose-Response Curve: Generate a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental endpoint.3. Positive Control: Use a cell line known to be sensitive to CDK14/16 inhibition as a positive control.
High Cellular Toxicity at Effective Concentrations 1. Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as CDK2, leading to toxicity.[1][2]2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Use Lowest Effective Dose: Titrate down to the lowest concentration that still provides the desired biological effect.2. Control for Off-Target Effects: Use its covalent counterpart, FMF-04-159-2, with washout experiments to distinguish between reversible (off-target) and covalent (on-target) effects.[3]3. Solvent Control: Ensure the final concentration of DMSO in your culture media is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%).
Compound Precipitation in Media 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture media.1. Check Stock Solution: Ensure your stock solution in DMSO or ethanol is fully dissolved before diluting into the media.[1][2]2. Lower Final Concentration: Reduce the final working concentration of this compound in your experiment.3. Use of Surfactants (for in vivo): For in vivo studies, formulation with agents like PEG300 and Tween-80 can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16.[2][4][5] It functions as a control compound for FMF-04-159-2, which is a covalent inhibitor of CDK14.[1][2] Due to its reversible nature, its inhibitory effects can be washed out, which is useful for distinguishing specific CDK14 inhibition from off-target effects.[3]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: For initial experiments in cell-based assays, a common starting point is around 1 µM.[3] However, it is highly recommended to perform a dose-response experiment to determine the IC50 in your specific cell line and for your assay endpoint. Biochemical assays show IC50 values in the nanomolar range.[2][4][5]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C.

Q4: What are the known off-targets of this compound?

A4: this compound has been shown to bind to CDK2 with an IC50 of 493 nM.[1][2] At concentrations above 500 nM, inhibition of CDK2 may be observed.[3]

Q5: How can I differentiate between the effects of this compound and its covalent analog, FMF-04-159-2?

A5: A washout experiment is the key to distinguishing between the two. After treating cells with either compound, the media is replaced with fresh media lacking the inhibitor. The effects of the reversible inhibitor, this compound, should diminish or disappear after washout, while the effects of the covalent inhibitor, FMF-04-159-2, will be sustained.[3]

Data Presentation

In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay140[1][2]
CDK14BRET Assay563[1][2]
CDK16Kinase Activity Assay6[1][2]
CDK2Kinase Activity Assay493[1][2]
Physicochemical Properties
PropertyValueReference
Molecular Weight685.02 g/mol [1][2]
FormulaC₂₈H₃₂Cl₃N₇O₅S[1][2]
Solubility in DMSOUp to 100 mM[1][2]
Solubility in EthanolUp to 50 mM[1][2]
StorageStore at -20°C[1][2]

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay
  • Cell Plating: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to create a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 72 hours), depending on the assay endpoint.

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or another relevant functional assay.

  • Data Analysis: Plot the results as a percentage of the vehicle control and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Washout Experiment to Confirm Reversible Inhibition
  • Cell Plating and Treatment: Plate and treat cells with 1 µM this compound and 1 µM of its covalent analog, FMF-04-159-2, for a defined period (e.g., 4 hours). Include a vehicle control.

  • Washout: After the treatment period, remove the media containing the inhibitors. Wash the cells twice with phosphate-buffered saline (PBS).

  • Fresh Media: Add fresh, inhibitor-free media to the cells.

  • Incubation: Incubate the cells for a desired washout period (e.g., 2 hours).[3]

  • Analysis: Harvest the cells and perform downstream analysis, such as Western blotting for a downstream target, to assess the recovery of the signaling pathway.

Visualizations

G cluster_0 This compound Signaling Pathway FMF This compound CDK14_CyclinY CDK14/Cyclin Y Complex FMF->CDK14_CyclinY Reversible Inhibition CDK16_CyclinY CDK16/Cyclin Y Complex FMF->CDK16_CyclinY Reversible Inhibition Downstream Downstream Substrates CDK14_CyclinY->Downstream Phosphorylation CDK16_CyclinY->Downstream Phosphorylation Biological_Effect Biological Effect (e.g., Cell Cycle Progression) Downstream->Biological_Effect

Caption: Signaling pathway of this compound.

G cluster_1 Experimental Workflow for Dosage Optimization start Start prepare_stock Prepare Stock Solution in DMSO start->prepare_stock dose_response Perform Dose-Response Experiment prepare_stock->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 functional_assay Conduct Functional Assays at Optimal Dose determine_ic50->functional_assay washout_exp Perform Washout Experiment functional_assay->washout_exp analyze Analyze and Interpret Results washout_exp->analyze G cluster_2 Troubleshooting Logic issue Issue Encountered? no_effect Inconsistent/No Effect issue->no_effect Yes high_toxicity High Toxicity issue->high_toxicity Yes precipitation Precipitation issue->precipitation Yes check_conc Check Concentration (Dose-Response) no_effect->check_conc check_stability Assess Compound Stability no_effect->check_stability check_off_target Lower Concentration & Check Off-Targets high_toxicity->check_off_target check_solvent Verify Solvent Toxicity high_toxicity->check_solvent check_solubility Check Stock & Final Concentration precipitation->check_solubility

References

Technical Support Center: Investigating the Off-Target Effects of FMF-04-159-R on CDK2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the off-target effects of the kinase inhibitor FMF-04-159-R on Cyclin-Dependent Kinase 2 (CDK2). This compound is the reversible control compound for the covalent CDK14 inhibitor, FMF-04-159-2. While primarily targeting the TAIRE family of kinases, this compound has been observed to interact with CDK2. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate rigorous scientific investigation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the investigation of this compound's off-target effects on CDK2.

Q1: My experimental results suggest that this compound is affecting cell cycle progression, but the effect is not consistent with CDK14/16 inhibition alone. Could this be due to its off-target effect on CDK2?

A1: Yes, this is a strong possibility. CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[1][2][3] Inhibition of CDK2 by this compound could lead to cell cycle arrest at this checkpoint, a phenotype that might be distinct from or additive to the effects of inhibiting its primary targets, CDK14 and CDK16. To investigate this, you can perform cell cycle analysis (e.g., by flow cytometry) and observe for an accumulation of cells in the G1 phase.

Q2: I am observing a weaker than expected inhibitory effect of this compound on my cells. What could be the reason?

A2: There are several potential reasons for a weaker-than-expected effect:

  • Cellular Context: The expression levels of CDK2, CDK14, and CDK16, as well as their respective cyclin partners, can vary significantly between different cell lines.[4] This can influence the overall cellular response to the inhibitor.

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. Precipitation of the compound will reduce its effective concentration.

  • Compensatory Signaling Pathways: Inhibition of CDK2 might lead to the activation of compensatory signaling pathways that can overcome the inhibitory effect.[4] Investigating the phosphorylation status of downstream targets of related CDKs could provide insights.

Q3: How can I confirm that this compound is directly engaging CDK2 in my cellular model?

A3: The NanoBRET™ Target Engagement Assay is a highly effective method to quantify the interaction of a compound with its target in live cells.[5][6][7] This assay measures the binding of the inhibitor to a NanoLuc® luciferase-tagged version of CDK2. A positive result in this assay would provide strong evidence of direct target engagement in a physiological context.

Q4: What is the best way to differentiate the phenotypic effects of CDK2 inhibition from those of CDK14/16 inhibition by this compound?

A4: A combination of approaches is recommended:

  • Use of a More Selective CDK2 Inhibitor: Compare the phenotype induced by this compound with that of a well-characterized, highly selective CDK2 inhibitor.

  • Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out CDK2. If the phenotype observed with this compound is rescued or mimicked by the genetic perturbation of CDK2, it strongly suggests an on-target effect.

  • Use of the Covalent Analog: Compare the effects of this compound with its covalent counterpart, FMF-04-159-2. Washout experiments can help distinguish the sustained covalent inhibition of CDK14 by FMF-04-159-2 from the reversible inhibition of CDK2 by both compounds.

Q5: My in vitro kinase assay results for this compound on CDK2 are not reproducible. What are the common pitfalls?

A5: Lack of reproducibility in in vitro kinase assays can stem from several factors:

  • Enzyme and Substrate Quality: Ensure the purity and activity of your recombinant CDK2/cyclin complex and the substrate.

  • ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. Ensure you are using a consistent and reported ATP concentration, ideally close to the Km value for ATP of the kinase.

  • Assay Linearity: The kinase reaction should be in the linear range. An excessively long incubation time or high enzyme concentration can lead to substrate depletion and non-linear reaction rates.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound against its primary targets (CDK14 and CDK16) and its off-target (CDK2).

TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay140[8]
CDK14BRET Assay563[8]
CDK16Kinase Activity Assay6[8]
CDK2 Binding Assay 493 [8]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound against CDK2

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2 using a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., a specific peptide or Histone H1)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).[9]

  • Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase reaction buffer). Add the CDK2/Cyclin E enzyme and the substrate to each well.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.[9]

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.[9]

  • Luminescence Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate to allow the signal to stabilize.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[9]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay for CDK2

This protocol outlines the steps to measure the engagement of this compound with CDK2 in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-CDK2 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for CDK2

  • This compound

  • Nano-Glo® Live Cell Reagent

  • White, tissue culture-treated 96-well plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • On the following day, transfect the cells with the NanoLuc®-CDK2 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound and Tracer Addition:

    • 24 hours post-transfection, prepare a serial dilution of this compound.

    • Add the diluted compound to the cells.

    • Add the NanoBRET™ tracer at a concentration determined by a prior tracer titration experiment. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent, which contains the NanoLuc® substrate and an extracellular NanoLuc® inhibitor, to all wells.

  • Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

Visualizations

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Cyclin_D Cyclin D Expression Ras_MAPK->Cyclin_D Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 pRb_E2F pRb-E2F Complex Cyclin_D_CDK4_6->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F Cyclin_E_Expression Cyclin E Expression E2F->Cyclin_E_Expression Activates Transcription pRb_E2F->E2F Releases E2F Cyclin_E Cyclin E Cyclin_E_Expression->Cyclin_E Cyclin_E_CDK2 Cyclin E-CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication Promotes FMF_04_159_R This compound FMF_04_159_R->CDK2 Off-target Inhibition

Caption: CDK2 signaling pathway and off-target inhibition by this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_Cellular Cellular Assays cluster_Validation Target Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 for CDK2 Kinome_Scan Broad Kinome Profiling (Optional) Assess selectivity against a panel of kinases Biochemical_Assay->Kinome_Scan Target_Engagement NanoBRET™ Target Engagement Assay Confirm direct binding to CDK2 in live cells Biochemical_Assay->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Assess G1/S arrest phenotype Target_Engagement->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Analyze phosphorylation of CDK2 substrates (e.g., pRb) Cell_Cycle_Analysis->Western_Blot Genetic_Knockdown Genetic Perturbation (siRNA/CRISPR) Validate CDK2 as the functional off-target Western_Blot->Genetic_Knockdown Phenotypic_Rescue Phenotypic Rescue/Mimicry Compare this compound effects in WT vs. CDK2 KO cells Genetic_Knockdown->Phenotypic_Rescue Hypothesis Hypothesis: This compound has off-target effects on CDK2 Hypothesis->Biochemical_Assay

Caption: Experimental workflow for characterizing this compound's off-target effects on CDK2.

Troubleshooting_Logic Unexpected_Result Unexpected Experimental Outcome (e.g., weak efficacy, high toxicity) Check_Compound Verify Compound Integrity (Solubility, Stability) Unexpected_Result->Check_Compound Review_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Unexpected_Result->Review_Protocol Cell_Line_Variation Consider Cell Line-Specific Effects (Expression levels of targets) Unexpected_Result->Cell_Line_Variation Investigate_Off_Target Investigate Off-Target Effects (Kinome Scan, Target Engagement) Check_Compound->Investigate_Off_Target If compound is OK Review_Protocol->Investigate_Off_Target If protocol is correct Assess_Compensatory Assess Compensatory Pathways (Phosphoproteomics) Cell_Line_Variation->Assess_Compensatory If results are cell-line specific Investigate_Off_Target->Assess_Compensatory

Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.

References

interpreting FMF-04-159-R experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the kinase inhibitor FMF-04-159-R in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a potent, cell-permeable small molecule inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16.[1][2] It functions as a reversible inhibitor, meaning its binding to the target kinase is non-covalent and can be washed out.[1][2] Its primary application in research is as a negative control for its covalent counterpart, FMF-04-159-2.[1][2] By comparing the effects of the reversible this compound to the covalent FMF-04-159-2, researchers can distinguish between the pharmacological effects of reversible and irreversible kinase inhibition.

Q2: What are the main protein targets of this compound?

The primary targets of this compound are CDK14 and CDK16, which are members of the TAIRE family of kinases.[1][2][3][4] It also exhibits activity against CDK2 at higher concentrations.[1][2]

Q3: How does the potency of this compound compare to its covalent analog, FMF-04-159-2?

In biochemical binding assays, this compound and FMF-04-159-2 show similar potencies, indicating that the initial reversible binding is a key driver of their activity in these in vitro systems. However, in cellular assays and kinase activity assays, the covalent inhibitor FMF-04-159-2 is significantly more potent, highlighting the enhanced inhibition due to covalent bond formation.

Data Presentation

Inhibitor Potency (IC50)
TargetThis compound (IC50)FMF-04-159-2 (IC50)Assay TypeReference
CDK14149 nM86 nMBiochemical Binding Assay[5]
CDK14~10-fold less potent than FMF-04-159-2More potent33P Kinase Assay[5]
CDK14563 ± 145 nM39.6 ± 2.8 nMNanoBRET (Cellular)[5]
CDK143417 ± 1154 nM (after washout)56.3 ± 6.0 nM (after washout)NanoBRET (Cellular)[5]
CDK166 nM10 nMKinase Activity Assay[1]
CDK2493 nM256 nMBinding Assay[1][2]
Cellular Effects in HCT116 Cells
TreatmentEffect on Cell CycleInterpretationReference
This compoundModest increase in G1 and G2/M phases, reduction in S-phase.Effects are not solely due to covalent CDK14 inhibition and may involve pan-TAIRE and/or CDK2 inhibition.[5]
FMF-04-159-2Significant increase in G2/M phase.Suggests a role for covalent CDK14 inhibition in mitotic progression.[5]

Experimental Protocols & Troubleshooting

Biochemical Kinase Assays

Objective: To measure the direct inhibitory effect of this compound on the activity of purified kinases (e.g., CDK14, CDK16).

General Protocol:

  • Prepare Reagents: Recombinant kinase, substrate (e.g., a specific peptide), ATP (often radiolabeled, e.g., [γ-33P]-ATP), kinase assay buffer, and this compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and this compound.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate at a controlled temperature for a specific time.

  • Stop Reaction: Terminate the reaction using a stop solution.

  • Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For other methods like ADP-Glo™, luminescence is measured.[6][7]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High background signal Non-specific binding of substrate to the plate/filter. Autophosphorylation of the kinase.Increase the number of wash steps. Optimize the concentration of the kinase to minimize autophosphorylation.[8]
No or low signal Inactive enzyme. Incorrect buffer conditions. Substrate not suitable for the kinase.Use a fresh batch of enzyme and test its activity with a known inhibitor. Verify the pH and ionic strength of the buffer. Confirm that the substrate is a known target of the kinase.
Inconsistent IC50 values Compound precipitation at high concentrations. Variability in enzyme activity.Check the solubility of this compound in the assay buffer. Ensure consistent enzyme concentration and activity across experiments.
IC50 values differ from published data Different assay formats (e.g., biochemical vs. cellular). Different ATP concentrations.Be aware that IC50 values are assay-dependent. Report the ATP concentration used, as it can affect the IC50 of ATP-competitive inhibitors.[8]
Cellular Target Engagement Assays (NanoBRET™)

Objective: To quantify the binding of this compound to its target kinase within living cells.

General Protocol:

  • Cell Preparation: Use cells (e.g., HEK293) engineered to express the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Tracer Addition: Add a fluorescent tracer that also binds to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of this compound will displace the tracer, leading to a decrease in the BRET signal.[2][9][10][11][12]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low BRET signal Low expression of the fusion protein. Inefficient tracer binding.Optimize the transfection protocol for higher expression. Use a tracer with higher affinity for the target kinase.
High variability between replicates Uneven cell seeding. Inaccurate compound dilutions.Ensure a homogenous cell suspension before seeding. Use precise pipetting techniques for serial dilutions.
No displacement of the tracer This compound is not entering the cells. Compound concentration is too low.Verify the cell permeability of this compound in your cell line. Test a wider and higher range of concentrations.
Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

General Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HCT116) and treat with this compound or a vehicle control for a specified duration.[13][14][15][16]

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Fix the cells in cold ethanol to permeabilize the membranes.[15]

  • Staining: Stain the cellular DNA with a fluorescent dye like propidium iodide (PI). RNase treatment is necessary to avoid staining of RNA.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the DNA content.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Broad G1 and G2/M peaks Inconsistent staining. Cell clumps.Ensure complete fixation and permeabilization. Filter the cell suspension before analysis to remove clumps.
High percentage of sub-G1 cells Apoptosis or cell death.This may be a real biological effect of the compound. Confirm with an apoptosis assay (e.g., Annexin V staining).
No change in cell cycle distribution Compound is inactive at the tested concentration. The target kinase does not play a significant role in cell cycle regulation in the chosen cell line.Perform a dose-response experiment. Consider that the observed phenotype may be due to off-target effects, especially at high concentrations.[5]

Visualizations

Signaling Pathway

CDK14_Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin_APC_GSK3b Destruction Complex (Axin, APC, GSK3β) Dsh->Axin_APC_GSK3b inhibition beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin phosphorylation & degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP5_6 phosphorylation (Ser1490) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation FMF_04_159_R This compound FMF_04_159_R->CDK14_CyclinY inhibition FMF_04_159_R_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting select_assay Select Assay (Biochemical vs. Cellular) determine_conc Determine Concentration Range select_assay->determine_conc prep_reagents Prepare Reagents (this compound, Cells, etc.) determine_conc->prep_reagents run_assay Perform Assay prep_reagents->run_assay collect_data Collect Data run_assay->collect_data analyze_results Analyze Results (e.g., IC50, Cell Cycle Profile) collect_data->analyze_results compare_control Compare with FMF-04-159-2 (Covalent Control) analyze_results->compare_control troubleshoot Troubleshoot Unexpected Results analyze_results->troubleshoot interpret Interpret Findings compare_control->interpret troubleshoot->select_assay Re-evaluate Assay

References

Technical Support Center: FMF-04-159-R Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for issues related to FMF-04-159-R, a hypothetical error code that can occur during flow cytometry experiments. The solutions provided address common problems encountered in flow cytometry workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What does the error this compound signify?

While this compound is a non-specific error code, it typically points to a problem with signal detection in your flow cytometry experiment. This can manifest as a weak or absent signal for your target population. The following sections provide guidance on how to troubleshoot this and other related issues.

Q2: I am observing a weak or no fluorescent signal. What are the possible causes and solutions?

A weak or absent signal is a common issue in flow cytometry.[1] Possible causes range from issues with the antibody or fluorochrome to problems with the sample itself or the instrument settings.[1][2]

  • Antibody and Fluorochrome Issues: Ensure that your antibodies are stored correctly and have not expired.[1] Fluorochromes are sensitive to light, so conjugated antibodies should always be protected from light exposure to prevent photobleaching.[2] It is also crucial to titrate your antibodies to determine the optimal concentration for your experiment, as a concentration that is too low will result in a weak signal.[1]

  • Target Antigen Expression: The expression level of your target antigen might be too low for detection.[1] It is advisable to consult literature to confirm the antigen expression on your cell type.[1] Using freshly isolated cells is preferable, as freezing samples can sometimes affect antigen expression.[1] For antigens with low expression, consider using a brighter fluorochrome to enhance the signal.[3]

  • Experimental Protocol: If you are staining for an intracellular target, ensure that your fixation and permeabilization steps are adequate.[4] The choice of fixation and permeabilization reagents can vary depending on the target and whether you are also staining for surface markers.[4]

  • Instrument Settings: Check that the correct lasers and filters are being used for the fluorochromes in your panel.[5] Incorrect instrument settings can lead to poor signal detection.[4]

Q3: My data shows high background or non-specific staining. How can I resolve this?

High background can obscure your results and make it difficult to identify your target population.[2] This can be caused by several factors, including:

  • Excess Antibody: Using too much antibody can lead to non-specific binding.[3] Antibody titration is a critical step to avoid this.[2] Increasing the number of wash steps can also help remove unbound antibodies.[2][4]

  • Fc Receptor Binding: Immune cells like macrophages, monocytes, dendritic cells, and B cells have Fc receptors that can non-specifically bind to the Fc portion of your antibodies.[4][6] To prevent this, you should include an Fc blocking step in your protocol before adding your primary antibodies.[1][2]

  • Dead Cells: Dead cells can non-specifically bind antibodies and tend to be more autofluorescent, both of which contribute to high background.[2][7] It is highly recommended to include a viability dye in your staining panel to exclude dead cells from your analysis.[2][4]

  • Autofluorescence: Some cell types are naturally more autofluorescent.[2] To mitigate this, you can use fluorochromes that emit in the red channel for highly autofluorescent cells.[2]

Q4: I am seeing an abnormal event rate (too low or too high). What should I do?

The event rate refers to the number of cells passing through the laser per unit of time.

  • Low Event Rate: A low event rate could be due to a low cell concentration, cell clumping, or a clog in the flow cytometer.[1][2] Ensure your sample is at an adequate concentration (a minimum of 1x10^6 cells/mL is often recommended) and is well-mixed.[1] If you suspect clumps, you can filter your sample.[3] If the issue persists, the instrument's fluidics may be clogged and require cleaning.[4]

  • High Event Rate: A high event rate is often caused by a sample that is too concentrated.[2] This can lead to inaccurate data. Diluting your sample to an appropriate concentration should resolve this issue.

Q5: What are common issues with fluorescence compensation?

Fluorescence compensation is a mathematical correction for the spectral overlap between different fluorochromes.[8] Incorrect compensation can lead to false positives or negatives.[9]

  • Incorrect Compensation Controls: For accurate compensation, your single-stained compensation controls must be correctly prepared.[10] Each control must use the exact same fluorochrome as in your experimental sample and should be at least as bright as the signal you expect in your fully stained sample.[10]

  • Reusing Compensation Matrices: It is not advisable to reuse a compensation matrix from a previous experiment.[9] Instrument settings can vary, and tandem dyes can degrade over time, both of which will affect the accuracy of an old matrix.[9]

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Weak or No Signal Antibody degraded or expiredUse fresh, properly stored antibodies.[1]
Fluorochrome has fadedProtect conjugated antibodies from light.[2]
Antibody concentration too lowTitrate antibodies to find the optimal concentration.[1]
Low antigen expressionUse a brighter fluorochrome or a signal amplification method.[1]
Inadequate fixation/permeabilization (for intracellular targets)Optimize fixation and permeabilization protocol.[4]
High Background Excess unbound antibodyReduce antibody concentration and/or increase wash steps.[2]
Non-specific binding to Fc receptorsInclude an Fc blocking step in your protocol.[1][2]
Presence of dead cellsUse a viability dye to exclude dead cells from analysis.[2][4]
High cellular autofluorescenceUse fluorochromes that emit in the red channel for autofluorescent cells.[2]
Abnormal Event Rate Sample concentration too low or too highAdjust sample concentration (e.g., to 1x10^6 cells/mL).[1][2]
Cell clumpingGently pipette to mix before acquisition or filter the sample.[3]
Clogged flow cellPerform instrument cleaning cycle as per manufacturer's instructions.[4]
Incorrect Compensation Inappropriate compensation controlsUse single-stained controls that are as bright or brighter than your sample.[10]
Reusing old compensation matrixGenerate a new compensation matrix for each experiment.[9]

Experimental Protocols

Detailed Protocol for Cell Surface Staining

This protocol provides a general procedure for staining cell surface markers for flow cytometry analysis.

  • Cell Preparation:

    • Harvest cells and wash them by adding 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

    • Centrifuge at 400-600 x g for 5 minutes at room temperature.[11] Discard the supernatant.

    • Resuspend the cell pellet in the staining buffer.

    • Count the cells and adjust the concentration to 1 x 10^6 cells in 100 µL of staining buffer per sample.[12]

  • Fc Receptor Blocking (Optional but Recommended):

    • Aliquot the cell suspension into tubes (100 µL per tube).

    • Add an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells, or anti-human Fc receptor binding inhibitor for human cells).[11][13]

    • Incubate for 10-20 minutes at 2-25°C.[11]

  • Antibody Staining:

    • Without washing, add the predetermined optimal amount of fluorochrome-conjugated primary antibody to the cell suspension.[11]

    • Gently mix the contents.

    • Incubate for 20-40 minutes at 4°C in the dark.[12]

  • Washing:

    • Wash the cells twice by adding 2 mL of staining buffer to each tube, followed by centrifugation at 350-500 x g for 5 minutes.[13] Discard the supernatant after each wash.

  • Resuspension and Acquisition:

    • Resuspend the final cell pellet in 200-500 µL of staining buffer.[12]

    • The samples are now ready for analysis on the flow cytometer. It is recommended to proceed with detection as soon as possible.[14]

Visualizations

FMF_04_159_R_Troubleshooting start Start: this compound Error (Weak or No Signal) check_controls Review Controls (Single Stains, Isotype, Unstained) start->check_controls controls_ok Controls Appear Correct? check_controls->controls_ok check_reagents Investigate Reagents controls_ok->check_reagents Yes solution_controls Solution: - Remake and rerun controls controls_ok->solution_controls No reagent_storage Antibody Storage & Expiration Correct? check_reagents->reagent_storage reagent_concentration Antibody Concentration Titrated? reagent_storage->reagent_concentration Yes solution_reagents Solution: - Use new antibody - Titrate antibody reagent_storage->solution_reagents No check_sample Investigate Sample reagent_concentration->check_sample Yes reagent_concentration->solution_reagents No sample_viability Cell Viability High? check_sample->sample_viability antigen_expression Antigen Expression Known? sample_viability->antigen_expression Yes solution_sample Solution: - Use viability dye - Use brighter fluorochrome sample_viability->solution_sample No check_instrument Investigate Instrument antigen_expression->check_instrument Yes antigen_expression->solution_sample No instrument_settings Lasers/Filters Correct? check_instrument->instrument_settings solution_instrument Solution: - Correct instrument settings instrument_settings->solution_instrument No end_node Problem Resolved instrument_settings->end_node Yes solution_reagents->end_node solution_sample->end_node solution_instrument->end_node solution_controls->end_node

Caption: Troubleshooting workflow for a "Weak or No Signal" error.

References

Technical Support Center: FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FMF-04-159-R, a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16. The aim is to help minimize cytotoxic effects and ensure accurate experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity or cell death at intended concentrations.

  • Question: We are observing significant cell death in our cultures, even at concentrations intended to be specific for CDK14/16 inhibition. What is the likely cause and how can we mitigate this?

  • Answer: Unintended cytotoxicity is often due to off-target effects, primarily the inhibition of CDK2. This compound has been shown to bind to CDK2, and at higher concentrations, this can lead to cell cycle arrest and reduced viability.[1]

    Troubleshooting Steps:

    • Confirm On-Target vs. Off-Target Effects: The primary confounding off-target activity of this compound is against CDK2.[1] Cytotoxicity may be attributable to this activity rather than CDK14/16 inhibition.

    • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 10 nM to 10 µM) and identify the lowest concentration that yields the desired biological effect while minimizing cell death.

    • Reduce Incubation Time: Limit the duration of exposure. Shorter incubation times can reduce cumulative off-target effects and associated cytotoxicity.

    • Use a Washout Protocol: As this compound is a reversible inhibitor, its off-target effects can be mitigated with a washout step. This is particularly useful when comparing its effects to its covalent counterpart, FMF-04-159-2. A 2-hour washout has been shown to remove most of the binding to off-targets like CDK2 while the effect of the covalent inhibitor on CDK14 is sustained.[1]

Issue 2: Inconsistent or variable results between experiments.

  • Question: Our results with this compound are not reproducible. What factors could be contributing to this variability?

  • Answer: Inconsistency can stem from several factors related to compound handling, experimental setup, and cell culture conditions.

    Troubleshooting Steps:

    • Proper Stock Solution Handling: this compound is typically dissolved in DMSO to make a high-concentration stock. Ensure the stock solution is fully dissolved, aliquoted to avoid repeated freeze-thaw cycles, and stored correctly (e.g., at -20°C or -80°C).

    • Consistent Cell Culture Conditions: Maintain consistency in cell density, passage number, and growth phase. Cells in different growth phases can respond differently to cell cycle inhibitors.

    • Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including untreated controls, and that it is at a level non-toxic to the cells (typically ≤ 0.1%).

    • Assay Timing: Perform measurements at consistent time points after treatment, as the cellular response can be time-dependent.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a potent and reversible inhibitor of CDK14 and CDK16. It is often used as a control for FMF-04-159-2, a similar compound that covalently binds to CDK14.[1]

  • Q2: What are the known off-targets of this compound?

    • A2: The most significant off-target is CDK2. At micromolar concentrations, it may also engage with other TAIRE family kinases (CDK17, CDK18) and CDK10.[1] The mild cytotoxic effects observed are often attributed to this off-target CDK2 activity.[1]

  • Q3: What is a recommended starting concentration for cell-based assays?

    • A3: For cellular target engagement assays like NanoBRET in HCT116 cells, concentrations around 1 µM have been used.[1] However, for cytotoxicity and anti-proliferative studies, it is critical to perform a dose-response experiment for your specific cell line, starting from a low nanomolar range.

  • Q4: In which solvent should I dissolve this compound?

    • A4: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For cell culture experiments, DMSO is the most common choice for creating a concentrated stock solution.

  • Q5: Which cell lines have been used in studies with this compound?

    • A5: HCT116 (colorectal cancer) is a commonly used cell line.[1][2] Effects have also been observed in PATU-8988T (pancreatic cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cell lines.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its covalent analog FMF-04-159-2.

Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases.

TargetAssay TypeIC50 Value (nM)Reference
CDK14Kinase Activity Assay140
CDK14Cellular BRET Assay563
CDK16Kinase Activity Assay6
CDK2Cellular BRET Assay493

Table 2: Comparative IC50 Values for FMF-04-159-2 (Covalent Analog).

Target/EffectAssay TypeIC50 Value (nM)Reference
CDK14Cellular BRET Assay40[3]
CDK14Kinase Activity Assay88[3]
CDK16Kinase Activity Assay10[3]
CDK2Cellular BRET Assay256[3][4]
HCT116 ProliferationCellTiter-Glo1,144[4]

Experimental Protocols

Protocol 1: Determining Optimal Working Concentration using a Cell Viability Assay (e.g., CellTiter-Blue®)

This protocol helps establish the cytotoxic profile of this compound in your cell line of interest.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 20 µL per well of CellTiter-Blue® Reagent.

    • Incubate for 1-4 hours at 37°C.

    • Record fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Analysis: Normalize the fluorescence readings to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Washout Experiment to Differentiate On-Target vs. Off-Target Effects

This protocol is designed to distinguish the effects of reversible inhibitors from covalent inhibitors.

  • Treatment: Treat cells with this compound (reversible) or FMF-04-159-2 (covalent) at a fixed concentration (e.g., 1 µM) for a set period (e.g., 4 hours).

  • Washout:

    • For the washout groups, remove the drug-containing medium.

    • Wash the cells twice with fresh, pre-warmed medium.

    • Add fresh medium to the wells.

  • Incubation: Incubate the plates for a further period (e.g., 2 hours). A parallel set of plates without the washout step should be maintained.

  • Endpoint Analysis: Lyse the cells and perform downstream analysis, such as a Western blot for a target phosphoprotein or a target engagement assay, to assess the sustained activity of the compound.

Visualizations

G cluster_workflow Experimental Workflow: Minimizing Cytotoxicity start Start: Seed Cells dose_response 1. Perform Dose-Response (e.g., 10 nM - 10 µM) start->dose_response determine_ic50 2. Determine IC50 for Proliferation (e.g., CellTiter-Glo) dose_response->determine_ic50 select_conc 3. Select Working Concentration (Lowest effective dose) determine_ic50->select_conc main_exp 4. Main Experiment (Use optimized concentration and time) select_conc->main_exp washout Control: Include Washout (For reversible off-target check) select_conc->washout end End: Analyze Results main_exp->end washout->main_exp

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway Simplified CDK14/CDK2 Signaling FMF_R This compound CDK14_CyclinY CDK14 / Cyclin Y FMF_R->CDK14_CyclinY Inhibits CDK2_CyclinE CDK2 / Cyclin E (Off-Target) FMF_R->CDK2_CyclinE Inhibits (Off-target) LRP6 LRP6 CDK14_CyclinY->LRP6 Phosphorylates (S1490) G2_M_Progression G2/M Progression CDK14_CyclinY->G2_M_Progression G1_S_Progression G1/S Progression CDK2_CyclinE->G1_S_Progression Wnt_Activation Wnt Pathway Activation LRP6->Wnt_Activation

Caption: this compound targets CDK14 and off-target CDK2.

G cluster_troubleshooting Troubleshooting Logic: High Cytotoxicity issue Issue: High Cell Death cause1 Potential Cause 1: Concentration Too High issue->cause1 cause2 Potential Cause 2: Off-Target CDK2 Inhibition issue->cause2 cause3 Potential Cause 3: Extended Exposure Time issue->cause3 solution1 Solution: Perform Dose-Response Assay cause1->solution1 solution2 Solution: Use Washout Experiment cause2->solution2 solution3 Solution: Reduce Incubation Period cause3->solution3

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting FMF-04-159-R Inactivity in Your Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected inactivity with the reversible CDK14/16 inhibitor, FMF-04-159-R, in their experiments. This guide provides a structured approach to troubleshooting, frequently asked questions, detailed experimental protocols, and relevant pathway information to help you identify and resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable, and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16).[1][2] It also exhibits binding to CDK2 at higher concentrations.[2] Its primary mechanism of action is to compete with ATP for the kinase's active site, thereby preventing the phosphorylation of substrate proteins. It is often used as a negative control for its covalent counterpart, FMF-04-159-2.

Q2: What are the known targets of this compound?

A2: The primary targets of this compound are CDK14 and CDK16. It also shows activity against CDK2. The TAIRE family of kinases (CDK14, CDK16, CDK17, CDK18) are often co-inhibited by related compounds, though this compound's specific activity against CDK17 and CDK18 is less characterized than its covalent analog.

Q3: How should I store and handle this compound?

A3: this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO (up to 100 mM) or ethanol (up to 50 mM) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Troubleshooting Guide: Why is this compound Inactive in My Assay?

If you are observing a lack of activity with this compound, consider the following potential issues, categorized by experimental stage.

Compound Integrity and Preparation
Potential IssueTroubleshooting Steps
Degraded Compound - Ensure the compound has been stored correctly at -20°C. - Prepare a fresh stock solution from the solid compound. - If possible, verify the compound's identity and purity via analytical methods like LC-MS or NMR.
Incorrect Concentration - Double-check all dilution calculations. - Use a calibrated pipette for accurate liquid handling. - Perform a dose-response experiment to ensure the concentration range is appropriate for your assay.
Solubility Issues - Confirm that the final concentration of this compound in your assay buffer is below its solubility limit. - Ensure the concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect your assay.
Assay Conditions
Potential IssueTroubleshooting Steps
Inappropriate Assay Type - this compound is a reversible inhibitor. Assays with extensive wash steps after compound incubation may show reduced or no activity due to the compound dissociating from the target.[2] - Consider using an assay format that measures kinase activity in the continuous presence of the inhibitor.
High ATP Concentration - As an ATP-competitive inhibitor, the apparent potency of this compound will be lower at high ATP concentrations. - If possible, perform the assay at an ATP concentration close to the Km value for the specific kinase.[3]
Inactive Kinase - Verify the activity of your recombinant kinase using a known potent inhibitor or by checking for autophosphorylation if applicable. - Ensure that the kinase isoform you are using is the correct one for your experimental system.[4]
Sub-optimal Buffer Conditions - Check the pH, salt concentration, and presence of necessary co-factors in your assay buffer. - Ensure that any additives in your buffer are compatible with both the kinase and the inhibitor.
Cell-Based Assay Specifics
Potential IssueTroubleshooting Steps
Low Cell Permeability - While this compound is designed to be cell-permeable, its uptake can vary between cell lines. - Increase the incubation time to allow for sufficient intracellular accumulation.
Efflux Pump Activity - Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell. - Consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment.
Target Not Expressed or Inactive - Confirm that your cell line expresses CDK14 and/or CDK16 at the protein level (e.g., via Western blot). - The target kinase may be in an inactive state in your specific cell model or under your culture conditions.

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets in various assays. Note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity Assay139.1[1]
CDK14BRET Assay563[2]
CDK16Kinase Activity Assay5.9[1]
CDK2BRET Assay493[2]

Experimental Protocols

Biochemical Kinase Assay (Example using a generic luminescent format)

This protocol provides a general framework. Specific parameters should be optimized for your kinase and substrate.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • This compound Stock: 10 mM in 100% DMSO.

    • Kinase: Recombinant human CDK14/CycY or CDK16/CycY.

    • Substrate: A suitable peptide or protein substrate for the kinase.

    • ATP: Prepare a stock solution in water.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the diluted inhibitor.

    • Add 5 µL of the kinase solution and 5 µL of the substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for the kinase).

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay (Example using a NanoBRET™ approach)

This protocol is based on the principles of Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells.

  • Cell Preparation:

    • Use cells that have been engineered to express a NanoLuc®-tagged version of CDK14 or CDK16.

    • Plate the cells in a 96-well, white-bottom plate and allow them to attach overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the NanoBRET™ tracer and the diluted this compound to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ substrate and read the BRET signal on a luminometer capable of measuring donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

CDK14 Signaling Pathway

CDK14 is involved in the regulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and development.[5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.

CDK14_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CDK14 CDK14 CDK14->LRP5_6 Phosphorylation FMF_04_159_R This compound FMF_04_159_R->CDK14 Inhibition Troubleshooting_Workflow Start This compound Inactive Check_Compound 1. Verify Compound Integrity & Preparation Start->Check_Compound Storage Proper Storage? Check_Compound->Storage Check_Assay 2. Review Assay Conditions ATP_Conc High ATP? Check_Assay->ATP_Conc Check_Cellular 3. Investigate Cell-Based Factors Target_Expression Target Expressed? Check_Cellular->Target_Expression Solubility Solubility Issues? Solubility->Check_Assay Yes Resolved Issue Resolved Solubility->Resolved No Concentration Concentration Correct? Concentration->Solubility Yes Concentration->Resolved No Storage->Concentration Yes Storage->Resolved No Wash_Steps Extensive Wash Steps? ATP_Conc->Wash_Steps No ATP_Conc->Resolved Yes Kinase_Activity Kinase Active? Wash_Steps->Kinase_Activity No Wash_Steps->Resolved Yes Kinase_Activity->Check_Cellular Yes Kinase_Activity->Resolved No Permeability Low Permeability? Permeability->Resolved No Target_Expression->Permeability Yes Target_Expression->Resolved No

References

Technical Support Center: Improving FMF-04-159-R Efficacy in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of FMF-04-159-R in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the kinase domain of Protein X (PRTX). By binding to the ATP-binding pocket of PRTX, it prevents the phosphorylation of its downstream substrate, Substrate Y (SUBY), thereby inhibiting the activation of the PRTX signaling pathway, which is known to be involved in cell proliferation and survival.

This compound is a potent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16.[1][2][3] It functions as a reversible control for its covalent analog, FMF-04-159-2.[3][4][5] While FMF-04-159-2 forms a covalent bond with CDK14, the inhibition by this compound is reversible upon washout of the compound.[2][3][6] This compound also shows binding activity to CDK2 at higher concentrations.[2][3] The TAIRE family of kinases, which includes CDK14, have been implicated in a number of cancers, and this compound serves as a tool to study the pharmacological consequences of their inhibition.[7]

FMF-04-159-R_Signaling_Pathway cluster_cell Cell Cyclin_Y Cyclin Y CDK14 CDK14 Cyclin_Y->CDK14 activates Downstream_Substrates Downstream Substrates CDK14->Downstream_Substrates phosphorylates FMF_04_159_R This compound FMF_04_159_R->CDK14 inhibits Phosphorylated_Substrates Phosphorylated Substrates Downstream_Substrates->Phosphorylated_Substrates Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrates->Cell_Cycle_Progression promotes

Caption: this compound inhibits the CDK14/Cyclin Y complex, preventing downstream signaling.

Q2: What are the recommended storage conditions and solvent for this compound?

A2: For long-term storage, this compound should be stored at -20°C. The compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium for your experiments. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to bind to CDK2, although with lower potency compared to CDK14 and CDK16.[2][3] Its covalent counterpart, FMF-04-159-2, also engages with other TAIRE family kinases (CDK17 and CDK18) at higher concentrations.[4][5] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.

Troubleshooting Guide

Issue 1: Low or no observed efficacy of this compound in my cell line.

This could be due to several factors, including suboptimal concentration, insufficient incubation time, or inherent resistance of the cell line.

ParameterRecommendationRationale
Concentration Perform a dose-response experiment starting from 10 nM up to 1 µM.The IC50 of this compound can vary between different cell lines. A dose-response curve will help determine the optimal concentration for your specific model.
Incubation Time Test different time points, for example, 24, 48, and 72 hours.The effect of the inhibitor might be time-dependent. Longer incubation times may be required to observe a significant phenotype.
Cell Line Selection Verify the expression level of CDK14 in your cell line of interest.Cell lines with low or no expression of CDK14 are unlikely to respond to this compound.
Compound Integrity Ensure the compound has been stored correctly and the stock solution is fresh.Improper storage can lead to degradation of the compound, reducing its potency.

digraph "Troubleshooting_Efficacy" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368", penwidth=1.5];

start [label="Low Efficacy Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Is the concentration optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Perform Dose-Response\n(10 nM - 1 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_time [label="Is incubation time sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; time_course [label="Perform Time-Course\n(24, 48, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_target [label="Is CDK14 expressed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Check CDK14 levels\n(Western Blot/qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Efficacy Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_concentration; check_concentration -> dose_response [label="No"]; dose_response -> check_time; check_concentration -> check_time [label="Yes"]; check_time -> time_course [label="No"]; time_course -> check_target; check_time -> check_target [label="Yes"]; check_target -> western_blot [label="No"]; western_blot -> success; check_target -> success [label="Yes"]; }

Caption: Workflow for troubleshooting low efficacy of this compound.

Issue 2: High cytotoxicity or unexpected cell death is observed.

While the goal might be to inhibit proliferation, excessive cell death could indicate off-target effects or other experimental issues.

ParameterRecommendationRationale
Concentration Lower the concentration of this compound.High concentrations can lead to off-target toxicity. Refer to your dose-response curve to find a concentration that is effective but not overly toxic.
Solvent Control Include a vehicle-only (e.g., DMSO) control in your experiment.The solvent itself can be toxic to some cell lines at higher concentrations.
Cell Health Ensure cells are healthy and not overly confluent before treatment.Unhealthy or stressed cells are more susceptible to the toxic effects of chemical compounds.
Assay Type Use a secondary assay to confirm the mode of cell death (e.g., apoptosis vs. necrosis).This can help determine if the observed cytotoxicity is a specific, programmed response or a general toxic effect.

Experimental Protocols

Protocol 1: Western Blot for Assessing CDK14 Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation of a known downstream target of CDK14.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Substrate Y, anti-total-Substrate Y, anti-CDK14, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with varying concentrations of this compound (and a vehicle control) for the desired incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each plate and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control (e.g., GAPDH).

Western_Blot_Workflow A Seed Cells B Treat with this compound A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer C->D E Antibody Incubation D->E F Detection & Analysis E->F

Caption: A streamlined workflow for Western blot analysis.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Assays

TargetAssay TypeIC50 (nM)Reference
CDK14Kinase Activity140[2][3]
CDK16Kinase Activity6[2][3]
CDK14Cellular BRET563[2][3]
CDK2Kinase Activity493[2][3]

References

Technical Support Center: FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FMF-04-159-R, a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound?

This compound serves as a reversible control compound for its covalent counterpart, FMF-04-159-2.[1][2] It allows researchers to distinguish between the effects of reversible and covalent inhibition of its target kinases.

Q2: What are the primary targets of this compound?

The primary targets of this compound are CDK14 and CDK16.[3] It also exhibits binding to CDK2 at higher concentrations.

Q3: What is the mechanism of action of this compound?

This compound is a potent inhibitor of CDK14 and CDK16, and its inhibition is reversible upon compound washout.[1]

Q4: How should I reconstitute and store this compound?

This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guide

Issue 1: No observable effect after treatment with this compound.

  • Possible Cause 1: Incorrect concentration.

    • Troubleshooting: Ensure the final concentration used is appropriate for your cell line and experimental goals. The IC50 values can vary between assays (see table below). A concentration of 1 µM has been used in studies with HCT116 cells.[1]

  • Possible Cause 2: Compound degradation.

    • Troubleshooting: Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions if degradation is suspected.

  • Possible Cause 3: Cell line insensitivity.

    • Troubleshooting: The cellular context and expression levels of CDK14/16 can influence the response. Consider using a positive control cell line known to be sensitive to CDK14/16 inhibition.

Issue 2: Unexpected off-target effects are observed.

  • Possible Cause 1: Inhibition of other kinases.

    • Troubleshooting: this compound can inhibit other kinases, such as CDK2, at higher concentrations (IC50 = 493 nM). Consider reducing the concentration or using a more selective inhibitor if off-target effects are a concern. The covalent inhibitor FMF-04-159-2 shows engagement with CDK2, CDK10, and other TAIRE family kinases at micromolar concentrations.[1]

  • Possible Cause 2: Pan-TAIRE family inhibition.

    • Troubleshooting: FMF-04-159-2, the covalent analog, is known to have pan-TAIRE kinase specificity.[1][4] The reversible effects of this compound may also involve other TAIRE family members (CDK17, CDK18), which could be responsible for some of the observed phenotypes.[1]

Issue 3: Difficulty distinguishing between covalent and reversible inhibition effects when using this compound and FMF-04-159-2.

  • Possible Cause: Inadequate washout procedure.

    • Troubleshooting: A key experiment to differentiate between the two compounds is a washout experiment. After treatment, wash the cells thoroughly to remove the reversible inhibitor (this compound). The effects of the covalent inhibitor (FMF-04-159-2) should persist after washout, while the effects of this compound should be diminished.[1] A 2-hour washout has been shown to be effective.[1]

Quantitative Data Summary

CompoundTargetAssay TypeIC50 (nM)
This compound CDK14Kinase Activity139.1[3], 140
CDK16Kinase Activity5.9[3], 6
CDK14BRET Assay563
CDK2-493
FMF-04-159-2 CDK14Biochemical Binding86[1]
CDK14NanoBRET39.6[1][5]
CDK14 (after washout)NanoBRET56.3[1]
CDK2NanoBRET256[2][5][6]

Experimental Protocols

Protocol 1: Washout Experiment to Differentiate Reversible and Covalent Inhibition

  • Cell Plating: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with 1 µM this compound or 1 µM FMF-04-159-2 for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

  • Washout:

    • For washout groups, aspirate the media containing the compound.

    • Wash the cells twice with fresh, pre-warmed media.

    • Add fresh media to the cells and incubate for a desired period (e.g., 2 hours).[1]

  • No Washout Control: For the no-washout control groups, leave the compound-containing media on the cells for the entire duration of the experiment.

  • Downstream Analysis: Harvest cells for downstream analysis, such as Western blotting for target engagement or cell cycle analysis.

Visualizations

Signaling Pathway

FMF_04_159_R_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Potential Downstream Effects This compound This compound CDK14/Cyclin Y CDK14/Cyclin Y This compound->CDK14/Cyclin Y Reversible CDK16 CDK16 This compound->CDK16 Reversible CDK2 CDK2 This compound->CDK2 Reversible (Higher Conc.) Cell Cycle Progression Cell Cycle Progression CDK14/Cyclin Y->Cell Cycle Progression Mitosis Mitosis CDK14/Cyclin Y->Mitosis Phospho-signaling Phospho-signaling CDK14/Cyclin Y->Phospho-signaling

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_washout Washout vs. No Washout cluster_analysis Downstream Analysis A Plate Cells B Treat with Vehicle, this compound, or FMF-04-159-2 A->B C No Washout Control B->C D Washout (2h) B->D E Western Blot C->E F Cell Cycle Analysis C->F G Phosphoproteomics C->G D->E D->F D->G

Caption: Washout experiment workflow.

References

Validation & Comparative

A Comparative Guide to FMF-04-159-2 and FMF-04-159-R: Covalent versus Reversible Inhibition of TAIRE Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and cell cycle biology, the selective inhibition of cyclin-dependent kinases (CDKs) is a critical area of investigation. Within this field, FMF-04-159-2 has emerged as a potent, covalent inhibitor of CDK14, a member of the understudied TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18).[1][2][3] To facilitate rigorous investigation of its mechanism of action, a reversible analog, FMF-04-159-R, was developed as a control compound.[2] This guide provides a detailed comparison of these two research tools, summarizing their biochemical and cellular activities, and outlining the experimental methodologies used for their characterization.

Biochemical and Cellular Activity: A Head-to-Head Comparison

FMF-04-159-2 is distinguished by its covalent binding to CDK14, which leads to sustained inhibition even after the compound is washed out.[2][4][5] In contrast, this compound exhibits reversible binding, allowing for the differentiation of effects stemming from covalent versus non-covalent target engagement.[2] The inhibitory activities of both compounds against key kinases are summarized in the tables below, based on data from kinase activity assays and cellular target engagement assays.

Kinase Inhibition Profile (IC50 Values in nM)
Target KinaseFMF-04-159-2 (Covalent)This compound (Reversible)Assay Type
CDK14 88[4][5]140Kinase Activity Assay
40[4][5]563Cellular BRET Assay
CDK16 10[4][5]6Kinase Activity Assay
CDK2 256[4][5]493Cellular BRET Assay
Physicochemical Properties
PropertyFMF-04-159-2This compound
Molecular Weight 683.01 g/mol [4]685.02 g/mol
Formula C28H30Cl3N7O5S[4]C28H32Cl3N7O5S
CAS Number 2364489-81-4[4]2741262-15-5

Mechanism of Action: Covalent vs. Reversible Inhibition

FMF-04-159-2 acts as a covalent inhibitor by forming a permanent bond with a specific cysteine residue (C218) in the ATP-binding site of CDK14.[2] This covalent modification leads to irreversible inactivation of the kinase. This compound, lacking the reactive group necessary for covalent bond formation, binds to the same site but in a reversible manner. This fundamental difference in binding modality is the key differentiator between the two compounds and is central to their use in dissecting the biological consequences of CDK14 inhibition.

cluster_FMF_2 FMF-04-159-2 (Covalent) cluster_FMF_R This compound (Reversible) FMF_2 FMF-04-159-2 CDK14_2 CDK14 FMF_2->CDK14_2 Binds to ATP pocket Covalent_Bond Covalent Bond Formation (Irreversible) CDK14_2->Covalent_Bond Inhibition_2 Sustained Inhibition Covalent_Bond->Inhibition_2 FMF_R This compound CDK14_R CDK14 FMF_R->CDK14_R Binds to ATP pocket Reversible_Binding Reversible Binding (Equilibrium) CDK14_R->Reversible_Binding Inhibition_R Transient Inhibition Reversible_Binding->Inhibition_R start Live Cells Expressing NanoLuc-Kinase Fusion add_tracer Add Fluorescent Tracer start->add_tracer bret_signal BRET Signal Generated add_tracer->bret_signal add_inhibitor Add FMF-04-159-2 or this compound bret_signal->add_inhibitor displacement Tracer Displaced add_inhibitor->displacement bret_decrease BRET Signal Decreases displacement->bret_decrease quantification Quantify Target Engagement (IC50) bret_decrease->quantification

References

Validating Target Engagement of FMF-04-159-R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMF-04-159-R with alternative compounds for validating target engagement of Cyclin-Dependent Kinase 14 (CDK14). The information presented here is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.

This compound is a potent and reversible inhibitor of CDK14, a member of the TAIRE family of kinases.[1] It serves as a crucial chemical probe for investigating the biological functions of CDK14. To rigorously validate its on-target activity, it is essential to compare its performance with related compounds, such as its covalent analog FMF-04-159-2 and other known CDK inhibitors like AT7519.

Comparative Analysis of CDK14 Inhibitors

The following tables summarize the biochemical and cellular activities of this compound and its key comparators.

CompoundTarget(s)Mechanism of ActionReference
This compound CDK14, CDK16, CDK2Reversible[1]
FMF-04-159-2 CDK14 (covalent), TAIRE family, CDK2Covalent (CDK14), Reversible (others)[1][2]
AT7519 Pan-CDK inhibitor (including CDK14)Reversible[1]

Table 1: Overview of CDK14 Inhibitors

Biochemical Potency
CompoundCDK14 IC50 (nM)CDK16 IC50 (nM)CDK2 IC50 (nM)Assay TypeReference
This compound 1496493Biochemical Binding Assay[1]
FMF-04-159-2 8610256Biochemical Binding Assay[1]
AT7519 Not specifiedNot specified47Kinase Assay

Table 2: Comparison of In Vitro Biochemical Potency

Cellular Target Engagement
CompoundCDK14 IC50 (nM)CDK2 IC50 (nM)Assay TypeCell LineReference
This compound 563493NanoBRETHCT116[1]
FMF-04-159-2 39.6256NanoBRETHCT116[1][2]
AT7519 Efficient at 1 µMNot specifiedBiotin Pull-downHCT116[1]

Table 3: Comparison of Cellular Target Engagement

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the relevant signaling pathways and the experimental procedures used for its validation.

CDK14 Signaling Pathway in Cell Cycle Progression

CDK14, in complex with Cyclin Y, plays a role in the G2/M transition of the mitotic cell cycle. It is also implicated in the regulation of the canonical Wnt signaling pathway.

CDK14_Signaling_Pathway cluster_G2_M G2 Phase cluster_M M Phase cluster_Wnt Wnt Signaling G2 G2 M M G2->M Mitotic Entry Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Beta_Catenin_Complex β-catenin Destruction Complex Dishevelled->Beta_Catenin_Complex Inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->M Promotes CDK14_CyclinY->Frizzled_LRP Phosphorylates LRP6 FMF_04_159_R This compound FMF_04_159_R->CDK14_CyclinY Inhibits

Caption: CDK14's role in cell cycle and Wnt signaling.

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It measures the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor.

NanoBRET_Workflow Start Start Cell_Culture Culture cells expressing NanoLuc-CDK14 fusion protein Start->Cell_Culture Compound_Addition Add this compound or alternative inhibitor Cell_Culture->Compound_Addition Tracer_Addition Add fluorescent tracer Compound_Addition->Tracer_Addition Incubation Incubate Tracer_Addition->Incubation Signal_Detection Measure luminescence and fluorescence Incubation->Signal_Detection Data_Analysis Calculate BRET ratio and IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End Pull_Down_Workflow Start Start Cell_Lysis Prepare cell lysate Start->Cell_Lysis Compound_Incubation Incubate lysate with This compound or alternative Cell_Lysis->Compound_Incubation Probe_Addition Add biotinylated kinase probe Compound_Incubation->Probe_Addition Streptavidin_Beads Add streptavidin-coated beads Probe_Addition->Streptavidin_Beads Wash_and_Elute Wash beads and elute bound proteins Streptavidin_Beads->Wash_and_Elute Western_Blot Analyze eluate by Western blotting for CDK14 Wash_and_Elute->Western_Blot End End Western_Blot->End

References

FMF-04-159-R: A Comparative Analysis Against Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Cyclin-Dependent Kinase (CDK) inhibitor, FMF-04-159-R, with other well-established CDK inhibitors, including the clinically approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, as well as the pan-CDK inhibitor Dinaciclib. This comparison is based on available biochemical and cellular assay data to inform researchers on its potential applications and selectivity profile.

Overview of this compound

This compound is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16. It serves as a valuable tool for studying the biological functions of the TAIRE family of kinases. Its reversible nature provides a key experimental control when used alongside its covalent analog, FMF-04-159-2.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against a panel of Cyclin-Dependent Kinases. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: IC50 Values of this compound in Biochemical and Cellular Assays

TargetIC50 (nM) - Kinase Activity AssayIC50 (nM) - NanoBRET Assay
CDK14140563
CDK166Not Reported
CDK2493493

Data for this compound is limited to the targets shown.

Table 2: Comparative IC50 Values of Selected CDK Inhibitors (nM)

TargetThis compoundPalbociclibRibociclibAbemaciclibDinaciclib
CDK1 Not Reported>10,000>10,000673
CDK2 493>10,000>10,00051
CDK4 Not Reported11102Not Reported
CDK5 Not ReportedNot ReportedNot ReportedNot Reported1
CDK6 Not Reported163910Not Reported
CDK9 Not ReportedNot ReportedNot Reported494
CDK14 140Not ReportedNot ReportedNot ReportedNot Reported
CDK16 6Not ReportedNot ReportedNot ReportedNot Reported

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of CDK inhibition and the methods used for evaluation, the following diagrams are provided.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_Inhibitors CDK Inhibitors CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (Inhibition) E2F E2F Rb->E2F Inhibition G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes Activation CyclinE Cyclin E G1_S_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E Activation DNA_Replication DNA Replication CDK2_E->DNA_Replication Initiation CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activation Mitosis Mitosis CDK2_A->Mitosis Progression CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activation CDK1->Mitosis Entry FMF This compound CDK14 CDK14 FMF->CDK14 Inhibition CDK16 CDK16 FMF->CDK16 Inhibition CDK46i Palbociclib Ribociclib Abemaciclib CDK46i->CDK46 Inhibition PanCDKi Dinaciclib PanCDKi->CDK46 Inhibition PanCDKi->CDK2_E Inhibition PanCDKi->CDK2_A Inhibition PanCDKi->CDK1 Inhibition

Caption: Simplified CDK signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays kinase Purified Kinase (e.g., CDK14, CDK4/6) reaction Kinase Reaction kinase->reaction substrate Substrate + ATP substrate->reaction inhibitor Test Inhibitor (e.g., this compound) inhibitor->reaction detection Detection of Phosphorylation reaction->detection ic50_biochem Biochemical IC50 Determination detection->ic50_biochem cells Cancer Cell Line inhibitor_cell Treat with Inhibitor cells->inhibitor_cell nanobret NanoBRET Assay (Target Engagement) inhibitor_cell->nanobret cell_viability Cell Viability Assay (e.g., CellTiter-Glo) inhibitor_cell->cell_viability ic50_cellular Cellular IC50 Determination nanobret->ic50_cellular cell_viability->ic50_cellular

Caption: General experimental workflow for evaluating CDK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Biochemical Kinase Activity Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant CDK/cyclin complexes.

    • Specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP), often radiolabeled ([γ-³³P]ATP).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test inhibitor (this compound or comparators) serially diluted in DMSO.

    • Phosphocellulose paper or other capture membrane.

    • Scintillation counter.

  • Procedure:

    • The kinase reaction is initiated by mixing the purified CDK/cyclin complex, the peptide substrate, and the test inhibitor at various concentrations in the kinase assay buffer.

    • The reaction is started by the addition of ATP (containing a tracer amount of [γ-³³P]ATP).

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

    • The paper is washed extensively to remove unincorporated [γ-³³P]ATP.

    • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

    • The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control.

    • IC50 values are determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase within living cells.

  • Reagents and Materials:

    • HEK293 cells (or other suitable cell line).

    • Plasmid encoding the target CDK fused to NanoLuc® luciferase.

    • NanoBRET™ fluorescent tracer that binds to the target CDK.

    • Transfection reagent.

    • Opti-MEM™ I Reduced Serum Medium.

    • Test inhibitor.

    • Plate reader capable of measuring luminescence and BRET signals.

  • Procedure:

    • Cells are transiently transfected with the plasmid encoding the NanoLuc®-CDK fusion protein and seeded into multi-well plates.

    • After an incubation period to allow for protein expression, the cells are treated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.

    • The NanoBRET™ Nano-Glo® Substrate is added to the wells.

    • The plate is read on a luminometer capable of measuring the donor (NanoLuc®) emission and the acceptor (tracer) emission.

    • The BRET ratio (acceptor emission / donor emission) is calculated.

    • In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the BRET signal.

    • IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Cell culture medium and supplements.

    • Test inhibitor.

    • CellTiter-Glo® Reagent.

    • Opaque-walled multi-well plates suitable for luminescence measurements.

    • Plate reader with luminescence detection capabilities.

  • Procedure:

    • Cells are seeded into the wells of an opaque-walled multi-well plate and allowed to attach overnight.

    • The cells are treated with a serial dilution of the test inhibitor and incubated for a specified period (e.g., 72 hours).

    • The plate and its contents are equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well is added.

    • The contents are mixed on an orbital shaker for a few minutes to induce cell lysis.

    • The plate is incubated at room temperature for approximately 10 minutes to stabilize the luminescent signal.

    • The luminescence is measured using a plate reader.

    • The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.

    • The percentage of cell viability relative to a DMSO-treated control is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

This compound is a potent and selective inhibitor of CDK14 and CDK16, with some off-target activity against CDK2. In comparison to the clinically approved CDK4/6 inhibitors Palbociclib and Ribociclib, which demonstrate high selectivity for their primary targets, this compound targets a different subset of the CDK family. Abemaciclib displays a broader kinase inhibition profile than Palbociclib and Ribociclib, including some activity against other CDKs. Dinaciclib is a pan-CDK inhibitor with potent activity against multiple CDKs.

The distinct selectivity profile of this compound makes it a valuable research tool for elucidating the specific roles of CDK14 and CDK16 in cellular processes. Further comprehensive profiling of this compound against a wider panel of kinases will be crucial to fully understand its selectivity and potential for future therapeutic development.

References

Comparative Efficacy of FMF-04-159-R in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Profile of the Reversible CDK14/16 Inhibitor, FMF-04-159-R.

This guide provides a comprehensive comparison of the in vitro efficacy of this compound, a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), across various cancer models. Data is presented in comparison to its covalent counterpart, FMF-04-159-2, and the multi-CDK inhibitor, AT7519, to offer a clear perspective on its potency and selectivity. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.

Overview of this compound

This compound is a chemical probe used in cancer research to investigate the roles of TAIRE family kinases, particularly CDK14 and CDK16. It functions as a reversible inhibitor, making it a crucial control for studies involving the covalent inhibitor FMF-04-159-2.[1][2] Understanding its efficacy and mechanism of action is vital for researchers exploring CDK14 as a therapeutic target in oncology.

Data Presentation: In Vitro Efficacy

The anti-proliferative activity of this compound and comparator compounds was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Biochemical and Cellular IC50 Values of this compound and FMF-04-159-2

CompoundTargetAssay TypeIC50 (nM)
This compoundCDK14Kinase Activity139.1
CDK16Kinase Activity5.9
CDK14NanoBRET563
CDK2NanoBRET493
FMF-04-159-2CDK14Kinase Activity88
CDK16Kinase Activity10
CDK14NanoBRET39.6
CDK2NanoBRET256

Data sourced from multiple references.[1][2][3]

Table 2: Anti-proliferative IC50 Values in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
This compound*HCT116Colorectal Carcinoma~5,720
FMF-04-159-2HCT116Colorectal Carcinoma1,144
AT7519HCT116Colorectal Carcinoma132
SW620Colorectal Carcinoma940
MCF-7Breast Adenocarcinoma40
MDA-MB-231Breast AdenocarcinomaNot Reported
PATU-8988TPancreatic CarcinomaNot Reported
HepG2Hepatocellular CarcinomaNot Reported

The IC50 for this compound in HCT116 cells is estimated based on the reported 5-fold difference in potency compared to FMF-04-159-2.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

CDK14_Wnt_Signaling CDK14 in Wnt Signaling Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC Axin Axin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF nuclear translocation Proliferation Cell Proliferation TCF_LEF->Proliferation activates transcription CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 phosphorylates FMF_04_159_R This compound FMF_04_159_R->CDK14_CyclinY inhibits

Caption: CDK14's role in the Wnt signaling pathway.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_viability Cell Viability Assay cluster_cellcycle Cell Cycle Analysis Seed Seed Cancer Cells Treat Treat with this compound Seed->Treat Incubate Incubate (72h) Treat->Incubate CTG Add CellTiter-Glo® Reagent Incubate->CTG Measure Measure Luminescence CTG->Measure Seed2 Seed Cancer Cells Treat2 Treat with this compound Seed2->Treat2 Incubate2 Incubate (24h) Treat2->Incubate2 Harvest Harvest & Fix Cells Incubate2->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for in vitro efficacy assessment.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, FMF-04-159-2, or AT7519 for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Incubation and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a luminometer. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the respective compounds at their approximate IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with this compound has been shown to induce an increase in the G1 and G2/M phases in HCT116 cells.[1]

Discussion

This compound demonstrates reversible inhibitory activity against CDK14 and CDK16. Its anti-proliferative effects, as estimated in HCT116 cells, appear to be less potent compared to its covalent counterpart, FMF-04-159-2, and the multi-CDK inhibitor AT7519. The off-target activity on CDK2 should be considered when interpreting experimental results.[1][2] The covalent inhibitor FMF-04-159-2 has been observed to induce a G2/M cell cycle arrest in colorectal, pancreatic, breast, and liver cancer cell lines.[2] Given that this compound acts as a reversible control, it is expected to produce a more modest effect on the cell cycle.

This guide provides a foundational understanding of the preclinical efficacy of this compound. Further studies are warranted to determine its specific anti-proliferative IC50 values across a broader range of cancer models to fully elucidate its therapeutic potential.

References

A Comparative Guide to Cellular Target Engagement: Spotlight on the CDK14/16 Inhibitor FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, confirming target engagement within the complex cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating the physical interaction between a compound and its intracellular target. This guide provides a comparative overview of target engagement for the reversible cyclin-dependent kinase (CDK) 14 and 16 inhibitor, FMF-04-159-R, and its covalent counterpart, FMF-04-159-2, alongside the multi-CDK inhibitor AT7519. While direct CETSA data for this compound is not publicly available, this guide will delve into the principles of CETSA and present alternative, robust cellular target engagement data to offer a valuable comparative analysis.

Understanding the Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. The core principle of CETSA is that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal stabilization is a direct indicator of target engagement.

The typical CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate across a range of temperatures. Unbound proteins denature and aggregate at their characteristic melting points, while ligand-bound proteins remain soluble at higher temperatures. The soluble protein fraction is then analyzed by techniques like Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature, allowing for the determination of a thermal shift.

Key Signaling Pathway: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle, transcription, and other fundamental cellular processes. The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound and FMF-04-159-2 are notable for their potent inhibition of CDK14 and CDK16, members of the TAIRE family of kinases.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibitor Action Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Receptors->Signal_Transduction Cyclin_D_CDK46 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK46 Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F Phosphorylates Rb Cyclin_E_CDK2 Cyclin E / CDK2 G1_Phase G1 Phase Cyclin_E_CDK2->G1_Phase Cyclin_A_CDK2 Cyclin A / CDK2 S_Phase S Phase (DNA Replication) Cyclin_A_CDK2->S_Phase Cyclin_B_CDK1 Cyclin B / CDK1 G2_Phase G2 Phase Cyclin_B_CDK1->G2_Phase G1_Phase->S_Phase G1/S Transition S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition E2F E2F Rb_E2F->E2F Releases E2F Transcription Transcription of S-phase genes E2F->Transcription Transcription->Cyclin_E_CDK2 FMF_04_159_R This compound (Reversible) CDK14_16 CDK14 / CDK16 FMF_04_159_R->CDK14_16 Inhibits

Caption: Simplified overview of the role of Cyclin-Dependent Kinases in cell cycle progression and the inhibitory action of this compound on CDK14/16.

Comparative Analysis of Inhibitor Performance

While a direct CETSA comparison is unavailable, we can evaluate the target engagement and inhibitory activity of this compound, FMF-04-159-2, and AT7519 through other robust methodologies. The following tables summarize key quantitative data for these compounds.

Compound Target(s) Assay Type IC50 (nM) Binding Mode Reference
This compound CDK14Kinase Activity140Reversible[1]
CDK16Kinase Activity6Reversible[1]
CDK14NanoBRET563Reversible[1]
CDK2Kinase Activity493Reversible[2][3]
FMF-04-159-2 CDK14Kinase Activity88Covalent[4][5]
CDK16Kinase Activity10Covalent[4][5]
CDK14NanoBRET40Covalent[4][5]
CDK2Kinase Activity256Covalent[4][5]
AT7519 CDK1Kinase Activity<10Reversible[6]
CDK2Kinase Activity13Reversible[6]
CDK4Kinase Activity47Reversible[6]
CDK9Kinase Activity<10Reversible[6]
GSK3βKinase Activity89Reversible[6]

Table 1: Comparative Inhibitory Activity. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, its covalent analog FMF-04-159-2, and the multi-CDK inhibitor AT7519 against various kinases. The data is derived from in vitro kinase activity assays and cellular NanoBRET assays.

Experimental Protocols

A generalized protocol for performing a Cellular Thermal Shift Assay is provided below, which can be adapted for specific kinase inhibitors.

CETSA Protocol for Kinase Inhibitors

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the desired concentrations of the kinase inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration and normalize all samples.

    • Analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • Determine the shift in the melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control.

CETSA_Workflow Start Start: Intact Cells Compound_Treatment Compound Treatment (e.g., this compound) Start->Compound_Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation High-Speed Centrifugation Cell_Lysis->Centrifugation Separation Separation of Soluble and Aggregated Proteins Centrifugation->Separation Soluble_Fraction Soluble Fraction (Supernatant) Separation->Soluble_Fraction Aggregated_Fraction Aggregated Fraction (Pellet) Separation->Aggregated_Fraction Western_Blot Western Blot Analysis of Target Protein Soluble_Fraction->Western_Blot Data_Analysis Data Analysis: Melting Curve & ΔTm Western_Blot->Data_Analysis End End: Target Engagement Confirmed Data_Analysis->End

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement of a small molecule inhibitor.

Conclusion

While direct CETSA data for this compound is not currently in the public domain, the available data from orthogonal assays such as in vitro kinase assays and cellular NanoBRET assays provide strong evidence for its engagement with CDK14 and CDK16. The comparison with its covalent counterpart, FMF-04-159-2, highlights the different binding modalities and their impact on inhibitory potency. Furthermore, when compared to a broader spectrum CDK inhibitor like AT7519, the relative selectivity of this compound for the TAIRE family kinases becomes apparent. For researchers in drug discovery, the collective data underscores the importance of employing a multi-assay approach to comprehensively characterize the target engagement and selectivity profile of novel inhibitors. The provided CETSA protocol offers a robust framework for independently verifying the intracellular target binding of compounds like this compound.

References

Confirming the Cellular Mechanism of FMF-04-159-R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMF-04-159-R is a chemical probe that acts as a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), both members of the TAIRE family of kinases. It serves as a crucial control compound for its covalent counterpart, FMF-04-159-2, allowing researchers to dissect the specific effects of reversible versus irreversible kinase inhibition. This guide provides a comparative analysis of this compound's performance against other kinase inhibitors and details the experimental protocols used to validate its mechanism of action in a cellular context.

Performance Comparison of Kinase Inhibitors

The efficacy of this compound is best understood in the context of its inhibitory concentration (IC50) against its primary targets and notable off-targets. The following table summarizes the biochemical and cellular IC50 values for this compound and compares it with its covalent analog, FMF-04-159-2, and the broader spectrum CDK inhibitor, AT7519.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Assay Type
This compound CDK14 139.1563LanthaScreen & NanoBRET[1]
CDK16 5.9-LanthaScreen[1]
CDK2->500NanoBRET[1]
FMF-04-159-2CDK14-39.6NanoBRET[1]
CDK16---
CDK2-256NanoBRET[1]
AT7519CDK1210-Kinase Assay[2][3]
CDK247-Kinase Assay[2][3]
CDK4100-Kinase Assay[2][3]
CDK513-Kinase Assay[2][3]
CDK6170-Kinase Assay[2][3]
CDK9<10-Kinase Assay[2][3]
CDK14Potent Inhibition-Pulldown Assay[1]
TAIRE FamilyStrong Activity-Pulldown Assay[1]

Signaling Pathway of TAIRE Family Kinases

CDK14 and CDK16 are members of the TAIRE family of kinases, which are involved in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest, providing a therapeutic avenue for cancer treatment. The simplified diagram below illustrates the general role of these kinases in cell cycle progression.

TAIRE_Kinase_Signaling Simplified TAIRE Kinase Signaling in Cell Cycle cluster_0 Cell Cycle Progression cluster_1 Regulation cluster_2 Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK14_16 CDK14/CDK16 (TAIRE Kinases) CDK14_16->G2 Promotes G2/M Transition FMF_04_159_R This compound FMF_04_159_R->CDK14_16 Inhibits

Caption: TAIRE kinases in cell cycle progression.

Experimental Protocols

Validation of this compound's mechanism of action relies on robust cellular assays. Below are detailed protocols for key experiments.

Biotin-Probe Pulldown Assay for Target Engagement

This assay is used to confirm the binding of this compound to its target kinases in a cellular lysate. A biotinylated probe that binds to the same kinases is used to pull down the targets, and the ability of this compound to compete for this binding is measured.

Experimental Workflow:

Pulldown_Workflow Biotin-Probe Pulldown Assay Workflow start Start: HCT116 Cell Lysate step1 Incubate lysate with This compound (or vehicle) start->step1 step2 Add Biotinylated Probe (e.g., biotin-FMF-03-198-2) step1->step2 step3 Add Streptavidin-coated beads step2->step3 step4 Incubate to allow biotin-streptavidin binding step3->step4 step5 Wash beads to remove non-specific binders step4->step5 step6 Elute bound proteins step5->step6 step7 Analyze eluate by Western Blot for CDK14/16 step6->step7 end End: Quantify Target Engagement step7->end

Caption: Workflow of the biotin-probe pulldown assay.

Methodology:

  • Cell Lysis: HCT116 cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Competition: The cell lysate is pre-incubated with varying concentrations of this compound or a vehicle control.

  • Probe Incubation: A biotinylated kinase probe (e.g., biotin-FMF-03-198-2) is added to the lysate and incubated to allow binding to target kinases.

  • Pulldown: Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for CDK14 and CDK16. A decrease in the amount of pulled-down CDK14/16 in the presence of this compound indicates successful target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding to a target protein in live cells.

Methodology:

  • Cell Transfection: HEK293 cells are co-transfected with a plasmid encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase and a partner cyclin protein (e.g., Cyclin Y) to ensure proper complex formation.

  • Cell Plating: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: A fluorescently labeled tracer that binds to the target kinase is added to the cells, followed by the addition of this compound at various concentrations.

  • BRET Measurement: After a 2-hour incubation, a substrate for NanoLuc® luciferase is added. The BRET signal, which is the ratio of the tracer's emission to the NanoLuc® emission, is measured.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and allows for the calculation of the cellular IC50 value.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is utilized.

Logical Flow of Cell Cycle Analysis:

Cell_Cycle_Analysis Logic of Cell Cycle Analysis with Propidium Iodide cluster_0 Cell Cycle Phases start Start: HCT116 Cells step1 Treat cells with This compound or vehicle start->step1 step2 Harvest and fix cells in ethanol step1->step2 step3 Treat with RNase A to degrade RNA step2->step3 step4 Stain DNA with Propidium Iodide (PI) step3->step4 step5 Analyze PI fluorescence by Flow Cytometry step4->step5 step6 Quantify DNA content per cell step5->step6 G1 G1 Phase (2n DNA) step6->G1 Low Fluorescence S S Phase (>2n, <4n DNA) step6->S Intermediate Fluorescence G2M G2/M Phase (4n DNA) step6->G2M High Fluorescence end End: Determine percentage of cells in each phase G1->end S->end G2M->end

Caption: Flow cytometry-based cell cycle analysis.

Methodology:

  • Cell Treatment: HCT116 cells are treated with this compound or a vehicle control for a specified period (e.g., 24 or 48 hours).

  • Cell Preparation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A to eliminate RNA and then stained with a solution containing propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest induced by the compound. Treatment with this compound has been shown to cause a modest increase in the G1 and G2/M populations in HCT116 cells.[1]

References

FMF-04-159-R: A Comparative Guide to a Reversible TAIRE Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMF-04-159-R, a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14), with its covalent counterpart, FMF-04-159-2. This compound serves as a critical tool for studying the TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18) and provides a valuable control for dissecting the specific effects of covalent inhibition.

Quantitative Data Summary

The inhibitory activities of this compound and FMF-04-159-2 have been evaluated using various biochemical and cellular assays. The following table summarizes their potency (IC50 values) against key kinase targets.

CompoundTarget KinaseAssay TypeIC50 (nM)Key Finding
This compound CDK14LanthaScreen Binding149Reversible biochemical binding.[1]
CDK14NanoBRET (Cellular)563 ± 145Moderate cellular potency.[1]
CDK14NanoBRET (Washout)3417 ± 1154Activity lost after washout, confirming reversible binding.[1]
CDK16Kinase Activity Assay6Potent inhibition of a TAIRE family member.[2][3]
CDK2NanoBRET (Cellular)493 ± 81Off-target activity on a non-TAIRE kinase.[1]
FMF-04-159-2 CDK14LanthaScreen Binding86Higher biochemical potency than the reversible analog.[1]
CDK14NanoBRET (Cellular)39.6 ± 2.8Potent cellular inhibition.[1]
CDK14NanoBRET (Washout)56.3 ± 6.0Sustained inhibition after washout, confirming covalent binding.[1]
CDK16Kinase Activity Assay10Potent inhibition of a TAIRE family member.[4]
CDK17/18KiNativ ProfilingPotent InhibitionBroad TAIRE family engagement.[1]
CDK2NanoBRET (Cellular)256 ± 26Reversible off-target activity.[1]

Structure-Activity Relationship Insights

The defining structural difference between this compound and FMF-04-159-2 is the reactive group. FMF-04-159-2 possesses an acrylamide electrophile that forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of CDK14. In contrast, this compound has a saturated dimethylbutanamide group, preventing covalent bond formation and resulting in reversible inhibition.

This structural variation leads to key differences in their biological activity:

  • Potency and Duration of Action: The covalent inhibitor, FMF-04-159-2, exhibits greater potency in cellular assays and a prolonged duration of action, as evidenced by its sustained target engagement after washout.[1]

  • Selectivity: Both compounds display a preference for the TAIRE family of kinases.[1] While FMF-04-159-2 shows broad inhibition of TAIRE kinases, both compounds also exhibit reversible off-target activity against CDK2.[1]

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize these inhibitors.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay that measures the binding of a test compound to a kinase.

Protocol:

  • A GST-tagged kinase is incubated with a europium-labeled anti-GST antibody.

  • The test compound is serially diluted and added to the kinase-antibody mixture.

  • A fluorescently labeled ATP-competitive tracer is added.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The TR-FRET signal is measured. Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the test compound.

NanoBRET™ Cellular Target Engagement Assay

This assay quantifies the binding of a test compound to its target protein within intact cells.

Protocol:

  • Cells are transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Transfected cells are seeded into assay plates.

  • The test compound is added at various concentrations.

  • A cell-permeable fluorescent tracer that binds to the kinase is added.

  • The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. A decrease in the BRET signal indicates competitive binding of the test compound to the target kinase.

  • For washout experiments, the compound-containing medium is removed and replaced with fresh medium before the BRET measurement to assess the reversibility of binding.

KiNativ™ Kinome-Wide Selectivity Profiling

This mass spectrometry-based chemoproteomic platform assesses the selectivity of an inhibitor across the kinome in a cellular context.

Protocol:

  • Live cells are treated with the test inhibitor.

  • Cells are lysed, and the proteome is treated with a biotinylated acyl-ATP or -ADP probe that covalently labels the active site of kinases not bound by the inhibitor.

  • Biotin-labeled proteins are enriched using streptavidin affinity chromatography.

  • Enriched proteins are digested into peptides.

  • Peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the kinases that were not inhibited by the test compound.

Visualizations

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP6 LRP6 Wnt_Pathway Wnt Signaling Pathway LRP6->Wnt_Pathway Activates CDK14_CyclinY CDK14 / Cyclin Y CDK14_CyclinY->LRP6 Phosphorylates Cell_Cycle Cell Cycle Progression (G2/M Transition) CDK14_CyclinY->Cell_Cycle Regulates FMF_04_159_R This compound FMF_04_159_R->CDK14_CyclinY Inhibits

Caption: this compound inhibits CDK14, a key regulator of the Wnt signaling pathway and cell cycle progression.

experimental_workflow cluster_biochemical Biochemical Potency cluster_cellular Cellular Engagement & Reversibility cluster_selectivity Kinome Selectivity LanthaScreen LanthaScreen Binding Assay NanoBRET NanoBRET Assay Washout Washout Experiment NanoBRET->Washout KiNativ KiNativ Profiling

Caption: Experimental workflow for characterizing the structure-activity relationship of this compound.

References

Comparative Analysis of FMF-04-159-R in NanoBRET Assays for TAIRE Family Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Reversible CDK14/16 Inhibitor FMF-04-159-R with Alternative Compounds Using NanoBRET Target Engagement Assays.

This guide provides an objective comparison of this compound, a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and CDK16, with other relevant kinase inhibitors. The central focus is on the quantitative data obtained from NanoBRET (Bioluminescence Resonance Energy Transfer) assays, a powerful technology for measuring compound binding to target proteins within live cells. This analysis is designed to assist researchers in selecting the appropriate chemical tools for studying the TAIRE family of kinases (CDK14, CDK15, CDK16, CDK17, and CDK18) and their role in cellular processes, particularly the Wnt signaling pathway.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative kinase inhibitors as determined by NanoBRET assays. Lower IC50 values indicate higher potency.

Table 1: NanoBRET IC50 Values against CDK14

CompoundTypeCDK14 IC50 (nM)Citation
This compound Reversible, TAIRE-family focused563[1]
FMF-04-159-2Covalent, TAIRE-family focused39.6[2]
AT7519Pan-CDK inhibitor214.8
AbemaciclibCDK4/6 inhibitorEngages TAIRE family[2]
PalbociclibCDK4/6 inhibitor>1000 (expected low potency)[2]
RibociclibCDK4/6 inhibitor>1000 (expected low potency)[2]

Table 2: Selectivity Profile of this compound and FMF-04-159-2 (NanoBRET IC50 in nM)

CompoundCDK14CDK2
This compound 563493
FMF-04-159-239.6256

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the relevant signaling pathway and the workflow of the NanoBRET target engagement assay.

Wnt Signaling Pathway involving CDK14

CDK14, in complex with Cyclin Y, plays a crucial role in the Wnt signaling pathway by phosphorylating the LRP6 co-receptor. This phosphorylation event is a key step in the transduction of the Wnt signal, which is involved in numerous developmental and disease processes.

Wnt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP6 LRP6 Co-receptor Axin_APC Destruction Complex (Axin, APC) Dishevelled->Axin_APC inhibits GSK3b GSK3β Beta_Catenin β-Catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin_APC->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates CDK14_CyclinY CDK14/Cyclin Y CDK14_CyclinY->LRP6 phosphorylates

Wnt Signaling Pathway with CDK14
NanoBRET Target Engagement Assay Workflow

The NanoBRET assay quantifies the binding of a test compound to a target protein in live cells. It relies on the energy transfer between a NanoLuciferase-tagged target protein (donor) and a fluorescent tracer that binds to the target (acceptor). A competing compound will displace the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Transfection Transfect cells with NanoLuc-CDK14 fusion vector Plating Plate transfected cells in assay plate Transfection->Plating Tracer_Addition Add fluorescent NanoBRET tracer Plating->Tracer_Addition Compound_Addition Add test compound (e.g., this compound) Tracer_Addition->Compound_Addition Incubation Incubate Compound_Addition->Incubation Substrate_Addition Add NanoLuc substrate Incubation->Substrate_Addition Detection Measure luminescence at donor and acceptor wavelengths Substrate_Addition->Detection Analysis Calculate BRET ratio and determine IC50 Detection->Analysis

NanoBRET Assay Workflow

Experimental Protocols

NanoBRET Target Engagement Assay for CDK14

This protocol is a generalized procedure based on standard NanoBRET TE Intracellular Kinase Assay protocols.

1. Cell Preparation:

  • HEK293 cells are transiently transfected with a vector encoding for CDK14 fused to NanoLuc® luciferase. For CDK14, co-transfection with a Cyclin Y expression vector is often performed to ensure the formation of the active kinase complex.
  • Transfected cells are then seeded into 96-well or 384-well white assay plates and incubated for 24 hours to allow for protein expression.

2. Compound and Tracer Addition:

  • A fluorescently labeled ATP-competitive kinase inhibitor (NanoBRET tracer, e.g., K-10) is added to the cells at a predetermined optimal concentration.
  • Immediately after tracer addition, the test compound (e.g., this compound) is added in a serial dilution to generate a dose-response curve. A vehicle control (e.g., DMSO) is also included.

3. Incubation and Signal Detection:

  • The assay plate is incubated at 37°C in a 5% CO2 environment for a specified period (e.g., 2 hours) to allow the compound to reach equilibrium.
  • Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added to the wells.
  • The plate is immediately read on a luminometer capable of measuring filtered luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, ~610 nm).

4. Data Analysis:

  • The raw luminescence values are used to calculate the NanoBRET ratio (acceptor emission / donor emission).
  • The BRET ratios are then plotted against the logarithm of the compound concentration.
  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Conclusion

The NanoBRET assay provides a robust and physiologically relevant method for quantifying the intracellular potency and selectivity of kinase inhibitors. The data presented in this guide demonstrates that this compound is a potent and reversible inhibitor of CDK14. Its covalent counterpart, FMF-04-159-2, exhibits significantly higher potency in the NanoBRET assay, highlighting the contribution of the covalent interaction to target engagement. In comparison to the pan-CDK inhibitor AT7519, this compound shows a more focused activity profile. Furthermore, highly selective CDK4/6 inhibitors like Palbociclib and Ribociclib are not expected to potently engage CDK14, making this compound a valuable tool for specifically probing the function of the TAIRE family of kinases. This comparative guide serves as a valuable resource for researchers to make informed decisions when selecting chemical probes for their studies of CDK14 and related signaling pathways.

References

Safety Operating Guide

Proper Disposal of FMF-04-159-R: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for FMF-04-159-R, a potent inhibitor of cyclin-dependent kinases (CDK) 14 and 16.[1][2] Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and disposal.

PropertyValue
Molecular Weight 685.02 g/mol
Formula C₂₈H₃₂Cl₃N₇O₅S
CAS Number 2741262-15-5
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[2]
Storage Store at -20°C.[2]
Purity ≥98% (HPLC).

Disposal Procedures

The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. While specific institutional and local regulations must always be followed, the general procedure for the disposal of this compound is as follows:

  • Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the compound's SDS. This document contains detailed information on hazards, handling, storage, and disposal. Safety Data Sheets are available from the supplier.

  • Waste Classification: this compound should be treated as a chemical waste product. Due to its biological activity as a kinase inhibitor, it should not be disposed of down the drain or in regular trash.

  • Collection and Storage of Waste:

    • Solid Waste: Collect any solid this compound, including empty vials and contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) should be collected in a separate, sealed, and properly labeled hazardous waste container. Avoid mixing with incompatible waste streams.

  • Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.

  • Documentation: Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process A Review Safety Data Sheet (SDS) B Identify Hazards and Required PPE A->B C Collect Solid Waste in Labeled Container (e.g., vials, contaminated PPE) B->C D Collect Liquid Waste in Labeled Container (e.g., solutions in DMSO/ethanol) B->D E Store Waste in Designated Area C->E D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Contractor F->G H Complete Waste Disposal Documentation G->H

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. Always consult the official Safety Data Sheet and adhere to your institution's specific policies and local regulations for chemical waste disposal.

References

Personal protective equipment for handling FMF-04-159-R

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling, use, and disposal of FMF-04-159-R, a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and 16 (CDK16).

This compound is a valuable tool in cell cycle research and cancer studies. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The following information, compiled from available safety data and technical information, outlines the necessary precautions and procedures for the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are required to prevent eye contact.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced if damaged.
Body Protection A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or sleeves.
Respiratory Protection If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. Ensure proper fit and use.

Operational and Disposal Plans

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and activity of this compound, as well as for preventing accidental exposure.

  • Handling:

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Use the compound in a well-ventilated area, preferably in a chemical fume hood.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is -20°C for long-term stability.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard in standard laboratory trash or down the drain.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.[1]

PropertyValue
Molecular Weight 685.02 g/mol
Formula C₂₈H₃₂Cl₃N₇O₅S
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.
Storage Store at -20°C.

Experimental Protocols

Preparation of Stock Solutions

To prepare stock solutions of this compound, the following steps should be followed:

  • Determine the required concentration and volume of the stock solution.

  • Calculate the mass of this compound needed using the following formula:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the calculated amount of this compound in a suitable container, preferably in a chemical fume hood.

  • Add the appropriate solvent (e.g., DMSO or ethanol) to the container.

  • Mix thoroughly until the compound is completely dissolved. Gentle warming or vortexing may be used to aid dissolution.

  • Store the stock solution at -20°C or as recommended for the specific experimental conditions.

CDK14/16 Inhibition Assay

The following is a general workflow for assessing the inhibitory activity of this compound on CDK14 or CDK16.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis prep_reagents Prepare Assay Buffer and Reagents prep_enzyme Prepare CDK14/16 Enzyme Solution prep_reagents->prep_enzyme add_components Add Enzyme, Substrate, and ATP to Assay Plate prep_enzyme->add_components prep_compound Prepare Serial Dilutions of this compound add_inhibitor Add this compound Dilutions prep_compound->add_inhibitor add_components->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate (e.g., Luminescence) add_detection->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: A generalized workflow for a CDK14/16 kinase inhibition assay.

Signaling Pathway

This compound exerts its biological effect by inhibiting the activity of CDK14 and CDK16, which are key regulators of the cell cycle.

signaling_pathway FMF This compound CDK14_16 CDK14/CDK16 FMF->CDK14_16 Inhibits Substrate Substrate (e.g., pRb) CDK14_16->Substrate Phosphorylates CyclinY Cyclin Y CyclinY->CDK14_16 Activates Phospho_Substrate Phosphorylated Substrate CellCycle Cell Cycle Progression Phospho_Substrate->CellCycle Promotes

Caption: The inhibitory effect of this compound on the CDK14/16 signaling pathway.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.